D4-Ribavirin
Description
Properties
CAS No. |
131922-28-6 |
|---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H10N4O3/c9-7(14)8-10-4-12(11-8)6-2-1-5(3-13)15-6/h1-2,4-6,13H,3H2,(H2,9,14)/t5-,6+/m0/s1 |
InChI Key |
RAQSTELPKQLBOP-NTSWFWBYSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=NC(=N2)C(=O)N |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC(=N2)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D4-Ribavirin; D4 Ribavirin; D4Ribavirin; |
Origin of Product |
United States |
Foundational & Exploratory
D4-Ribavirin in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D4-Ribavirin is a deuterated form of Ribavirin, a broad-spectrum antiviral agent. The substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, offers unique advantages in research settings. This technical guide provides an in-depth overview of the core applications of this compound in research, focusing on its utility in metabolic stability studies, pharmacokinetic and pharmacodynamic (PK/PD) investigations, and as an internal standard for quantitative bioanalysis. Deuteration can alter the metabolic fate of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds like this compound valuable tools for understanding drug disposition and improving therapeutic profiles.[1][2]
Core Research Applications
The primary research applications of this compound stem from its isotopic labeling, which allows it to be distinguished from its non-deuterated counterpart, Ribavirin, by mass spectrometry. This fundamental characteristic enables its use in several key research areas:
-
Metabolic Stability and Pharmacokinetic Studies: this compound serves as a powerful tool to investigate the metabolism and pharmacokinetics of Ribavirin. By administering this compound, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of endogenous or co-administered non-labeled Ribavirin. The deuterium labeling allows for precise differentiation and quantification using mass spectrometry-based methods.[3]
-
Internal Standard for Bioanalysis: In quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is an ideal internal standard for the quantification of Ribavirin in biological matrices like plasma, serum, and tissues.[4][5] Its chemical and physical properties are nearly identical to Ribavirin, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for separate detection.
-
Elucidation of Antiviral Mechanisms: While Ribavirin's antiviral mechanisms are multifaceted, including inhibition of inosine monophosphate dehydrogenase (IMPDH) and viral RNA polymerase, as well as induction of lethal mutagenesis, the use of isotopically labeled forms can aid in dissecting these pathways.[6] By tracing the incorporation of this compound into viral RNA or its effect on nucleotide pools, researchers can gain a more precise understanding of its mode of action.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Ribavirin, which are essential for designing and interpreting studies involving this compound. While specific data for this compound is not extensively published, the data for isotopically labeled Ribavirin (¹³C₃-Ribavirin) provides a strong proxy for what can be expected. The primary difference with this compound would be a potential alteration in metabolic clearance due to the kinetic isotope effect.
| Parameter | Value | Reference |
| Mean Bioavailability | 51.8% ± 21.8% | [3] |
| Mean γ-phase Half-life | 37.0 ± 14.2 h | [3] |
| Mean Renal Clearance | 6.94 liters/h | [3] |
| Mean Metabolic Clearance | 18.1 liters/h | [3] |
| Volume of Distribution (Central) | 17.8 liters | [3] |
| Peak Plasma Concentration (Oral) | 638 ng/ml | [3] |
| Peak Plasma Concentration (IV) | 4,187 ng/ml | [3] |
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes.
Objective: To determine the in vitro intrinsic clearance of this compound.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but mass-differentiated compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Initiation of Reaction: Pre-warm the master mix to 37°C. Add this compound to initiate the metabolic reaction.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to cold acetonitrile containing the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Quantitative Analysis of this compound in Plasma by LC-MS/MS
This protocol describes a method for the quantification of this compound when used as an internal standard for Ribavirin analysis.
Objective: To accurately quantify Ribavirin concentrations in plasma samples.
Materials:
-
Plasma samples containing Ribavirin
-
This compound (as internal standard)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase with an appropriate mobile phase)
Procedure:
-
Sample Preparation: To a known volume of plasma sample, add a fixed amount of this compound solution.
-
Protein Precipitation: Add the protein precipitation agent, vortex, and centrifuge to pellet proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube or well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Monitor the specific mass transitions for both Ribavirin and this compound.
-
Quantification: Generate a calibration curve using known concentrations of Ribavirin and a constant concentration of this compound. The concentration of Ribavirin in the unknown samples is determined by comparing the peak area ratio of Ribavirin to this compound against the calibration curve.
Mandatory Visualization
Ribavirin Intracellular Activation and Proposed Mechanisms of Action
References
- 1. youtube.com [youtube.com]
- 2. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D4-Ribavirin: A Deoxygenated Analogue of a Broad-Spectrum Antiviral
For Researchers, Scientists, and Drug Development Professionals
Abstract
D4-Ribavirin, a deoxygenated analogue of the broad-spectrum antiviral agent ribavirin, presents a modified chemical scaffold with distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It further delves into its mechanism of action as an antiviral agent, with a focus on its activity against various RNA viruses. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and development.
Introduction
Ribavirin, a synthetic guanosine analogue, has been a cornerstone in the treatment of various viral infections, most notably Hepatitis C, in combination with other antiviral agents. Its broad-spectrum activity is attributed to multiple mechanisms, including the inhibition of viral RNA synthesis and the induction of lethal mutagenesis in viral genomes. However, its clinical utility can be limited by side effects such as hemolytic anemia. This has spurred the development of ribavirin analogues with potentially improved therapeutic profiles.
This compound, also known as 2',3'-didehydro-2',3'-dideoxyribavirin, is one such analogue. By removing the hydroxyl groups at the 2' and 3' positions of the ribose moiety and introducing a double bond, this compound exhibits altered structural and electronic characteristics that influence its biological activity and metabolic fate. This guide serves as a core technical resource for researchers engaged in the study and development of novel antiviral therapeutics.
Chemical Structure and Properties
This compound is chemically identified as 1-(2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)-1,2,4-triazole-3-carboxamide[1]. The introduction of the 2',3'-double bond in the ribose ring flattens its conformation compared to the puckered sugar ring of ribavirin.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. For comparison, the properties of the parent compound, Ribavirin, are also included.
| Property | This compound | Ribavirin |
| IUPAC Name | 1-(2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)-1,2,4-triazole-3-carboxamide | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-1H-1,2,4-triazole-3-carboxamide |
| Synonyms | 2',3'-didehydro-2',3'-dideoxyribavirin | Tribavirin, Virazole |
| CAS Number | 131922-28-6[2][3] | 36791-04-5[4][5][6] |
| Molecular Formula | C₈H₁₀N₄O₃[2] | C₈H₁₂N₄O₅[4][5][6] |
| Molecular Weight | 210.19 g/mol [2] | 244.20 g/mol [4][5] |
| Appearance | White to off-white solid | White crystalline powder |
| Solubility | Soluble in DMSO and Methanol | Freely soluble in water, slightly soluble in ethanol[6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from ribavirin through a multi-step process involving the formation of a 2',3'-unsaturated sugar intermediate. The following protocol is adapted from the literature[1].
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Protection of the 5'-Hydroxyl Group: Ribavirin is first treated with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole in dimethylformamide (DMF), to selectively protect the primary 5'-hydroxyl group.
-
Formation of the 2',3'-Dihalogenated Intermediate: The 5'-protected ribavirin is then subjected to a dihalogenation reaction. For instance, treatment with triphenylphosphine, iodine, and imidazole in toluene leads to the formation of the 2',3'-diiodo intermediate.
-
Reductive Elimination: The dihalogenated intermediate undergoes reductive elimination to introduce the 2',3'-double bond. This is typically achieved using a zinc-copper couple in a suitable solvent like DMF.
-
Deprotection: Finally, the protecting group on the 5'-hydroxyl is removed. For a TBDMS group, this is commonly accomplished using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography on silica gel.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. Key features in the ¹H NMR spectrum would include the disappearance of the signals corresponding to the 2'- and 3'-hydroxyl protons and the appearance of new signals in the olefinic region for the H-2' and H-3' protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing an accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a common setup.
Biological Activity and Mechanism of Action
This compound has demonstrated antiviral properties, particularly against RNA viruses. Its mechanism of action, while not as extensively studied as that of ribavirin, is believed to involve its intracellular conversion to the 5'-triphosphate derivative.
Antiviral Activity
This compound has shown in vitro activity against bunyaviruses, such as Rift Valley Fever virus, with a reported IC₅₀ of 61 μg/mL[2][3]. Further studies are required to fully elucidate its spectrum of antiviral activity against other viruses.
Proposed Mechanism of Action
The proposed mechanism of action for this compound is analogous to that of other nucleoside analogues.
Caption: Proposed mechanism of action for this compound.
-
Cellular Uptake and Phosphorylation: this compound enters the host cell and is sequentially phosphorylated by cellular kinases to its monophosphate (D4-RMP), diphosphate (D4-RDP), and active triphosphate (D4-RTP) forms.
-
Inhibition of Viral Polymerase: D4-RTP can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleoside triphosphates for incorporation into the growing viral RNA chain.
-
Chain Termination/Mutagenesis: Upon incorporation into the viral RNA, the absence of the 3'-hydroxyl group in this compound could potentially lead to chain termination. Alternatively, its altered sugar conformation may induce errors during subsequent rounds of replication, leading to lethal mutagenesis of the viral genome.
Conclusion and Future Directions
This compound represents an interesting modification of the ribavirin scaffold with demonstrated antiviral activity. Its unique chemical structure warrants further investigation to fully characterize its biological properties and potential as a therapeutic agent. Future research should focus on:
-
A comprehensive evaluation of its antiviral spectrum against a wider range of viruses.
-
Detailed studies on its mechanism of action, including its interaction with viral polymerases and its potential for inducing lethal mutagenesis.
-
Pharmacokinetic and pharmacodynamic studies to assess its in vivo efficacy and safety profile.
-
Comparative studies with ribavirin to determine if the deoxygenated modification offers an improved therapeutic index, particularly with respect to side effects like hemolytic anemia.
This technical guide provides a foundational understanding of this compound for the scientific community, aiming to stimulate further research into this and other novel nucleoside analogues for the treatment of viral diseases.
References
Synthesis of Deuterated Ribavirin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterated Ribavirin
Ribavirin is a broad-spectrum antiviral agent, a synthetic guanosine analog that inhibits viral RNA synthesis and mRNA capping.[1] Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, have gained significant attention in drug development. This isotopic substitution can lead to a kinetic isotope effect, potentially altering a drug's metabolic profile, improving its pharmacokinetic properties, and reducing toxicity.[2] The synthesis of deuterated Ribavirin is therefore of considerable interest for developing next-generation antiviral therapies with improved clinical profiles.
This guide explores two primary strategies for the synthesis of deuterated Ribavirin:
-
Strategy 1: Synthesis from Deuterated Ribose: Introducing deuterium into the ribose moiety of Ribavirin.
-
Strategy 2: Direct H-D Exchange on Ribavirin: Exchanging specific hydrogen atoms on the pre-formed Ribavirin molecule with deuterium.
Synthetic Strategies and Experimental Protocols
Strategy 1: Synthesis from Deuterated Ribose
This approach involves the synthesis of a deuterated ribose precursor, which is then used in the glycosylation reaction to form deuterated Ribavirin. This strategy allows for specific labeling of the sugar moiety.
2.1.1. Synthesis of Deuterated Ribose (Hypothetical Protocol)
A common method for introducing deuterium into a sugar ring is through the reduction of a suitable precursor with a deuterated reducing agent. For instance, a protected ribose derivative with an oxo group at a desired position can be reduced with sodium borodeuteride (NaBD₄) to introduce a deuterium atom.
Experimental Protocol: Synthesis of [X-²H]-D-Ribofuranose
-
Protection of D-Ribose: Commercially available D-ribose is first protected to prevent unwanted side reactions. This can be achieved by forming an isopropylidene acetal.
-
Oxidation: The protected ribose is selectively oxidized at the desired carbon position (e.g., C2') to a ketone using a suitable oxidizing agent (e.g., Swern oxidation).
-
Reduction with Deuteride: The resulting ketone is then reduced with sodium borodeuteride (NaBD₄) in an appropriate solvent like methanol-d₄ to introduce the deuterium atom.
-
Deprotection: The protecting groups are removed under acidic conditions to yield the deuterated D-ribose.
2.1.2. Glycosylation and Ammonolysis
The deuterated ribose is then activated and coupled with the 1,2,4-triazole-3-carboxamide precursor.
Experimental Protocol: Synthesis of Deuterated Ribavirin
-
Acetylation of Deuterated Ribose: The deuterated D-ribose is peracetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine) to form 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose-d.
-
Glycosylation: The deuterated acetylated ribose is coupled with a silylated derivative of 1,2,4-triazole-3-carboxylate in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
-
Ammonolysis: The resulting protected and deuterated Ribavirin precursor is treated with ammonia in methanol to remove the acetyl protecting groups and convert the carboxylate to a carboxamide, yielding the final deuterated Ribavirin product.
-
Purification: The final product is purified by recrystallization or column chromatography.
Strategy 2: Direct Hydrogen-Deuterium (H-D) Exchange on Ribavirin
This strategy involves the direct replacement of C-H bonds with C-D bonds on the Ribavirin molecule. This is often achieved using a transition metal catalyst and a deuterium source, such as heavy water (D₂O). This method can be advantageous as it starts from the readily available non-deuterated Ribavirin.
2.2.1. Palladium-Catalyzed H-D Exchange (Hypothetical Protocol)
Palladium-on-carbon (Pd/C) is a versatile catalyst for H-D exchange reactions.[3][4] It can be used with D₂O as the deuterium source. The exchange is likely to occur at the C5 position of the triazole ring and potentially at certain positions on the ribose moiety.
Experimental Protocol: Pd/C-Catalyzed Deuteration of Ribavirin
-
Reaction Setup: Ribavirin is dissolved in D₂O in a reaction vessel.
-
Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-120 °C) under a deuterium gas atmosphere for a specified period (e.g., 24-48 hours).
-
Workup and Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization.
2.2.2. Iridium or Ruthenium-Catalyzed H-D Exchange (Hypothetical Protocol)
Homogeneous catalysts based on iridium and ruthenium are also highly effective for H-D exchange, often offering high regioselectivity.[1][5][6] These catalysts can direct deuteration to specific positions, for example, ortho to a directing group. In Ribavirin, the carboxamide group could potentially direct deuteration to the C5 position of the triazole ring.
Experimental Protocol: Iridium/Ruthenium-Catalyzed Deuteration of Ribavirin
-
Catalyst Preparation: A suitable iridium (e.g., Crabtree's catalyst) or ruthenium complex is chosen.
-
Reaction Setup: Ribavirin and the catalyst are dissolved in a suitable solvent (e.g., dichloromethane-d₂) in a reaction vessel under an inert atmosphere.
-
Deuterium Source: D₂O is added as the deuterium source.
-
Reaction Conditions: The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a defined time.
-
Workup and Purification: The solvent is removed, and the product is purified using chromatographic techniques to separate the deuterated Ribavirin from the catalyst and any byproducts.
Quantitative Data
The following tables summarize hypothetical quantitative data for the proposed synthetic routes. These values are estimates based on typical yields and deuterium incorporation levels reported for similar reactions in the literature.
Table 1: Estimated Yields for the Synthesis of Deuterated Ribavirin
| Step | Synthetic Strategy | Precursor | Product | Estimated Yield (%) |
| 1 | Strategy 1 | Protected D-Ribose | Deuterated Protected D-Ribose | 70-85 |
| 2 | Strategy 1 | Deuterated D-Ribose | Deuterated Ribavirin | 40-60 |
| 3 | Strategy 2 (Pd/C) | Ribavirin | Deuterated Ribavirin | 50-70 |
| 4 | Strategy 2 (Ir/Ru) | Ribavirin | Deuterated Ribavirin | 60-80 |
Table 2: Estimated Deuterium Incorporation Levels
| Synthetic Strategy | Position of Deuteration | Estimated Deuterium Incorporation (%) |
| Strategy 1 | Ribose Moiety (specific positions) | >95 |
| Strategy 2 (Pd/C) | C5 of Triazole, Ribose (less specific) | 70-90 |
| Strategy 2 (Ir/Ru) | C5 of Triazole (regioselective) | >90 |
Analytical Characterization
Confirmation of the synthesis of deuterated Ribavirin and determination of the extent and location of deuterium incorporation requires a combination of analytical techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A decrease in the integral of the proton signal at the deuterated position will be observed. The percentage of deuterium incorporation can be calculated from the reduction in the signal intensity compared to a non-deuterated internal standard.[7][8]
-
²H NMR: The presence of a signal in the deuterium NMR spectrum confirms the incorporation of deuterium. The chemical shift of the signal will indicate the position of the deuterium atom.
-
¹³C NMR: The carbon signal at the site of deuteration will show a characteristic triplet multiplicity due to C-D coupling.
4.2. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of the deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.[9][10] High-resolution mass spectrometry can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can help to localize the deuterium atoms by analyzing the fragmentation pattern.[9][11]
Table 3: Expected Mass Spectrometry Data for Deuterated Ribavirin
| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragmentation Ions (Hypothetical) |
| Ribavirin | C₈H₁₂N₄O₅ | 244.0811 | 113 (Triazole-carboxamide), 133 (Ribose fragment) |
| Ribavirin-d₁ | C₈H₁₁DN₄O₅ | 245.0874 | 114 or 113, 134 or 133 (depending on D location) |
| Ribavirin-d₂ | C₈H₁₀D₂N₄O₅ | 246.0937 | Shifts in fragment ions depending on deuteration sites |
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: Synthetic strategies for deuterated Ribavirin.
Caption: General experimental workflow for synthesis and analysis.
Caption: Logical flow for analytical confirmation.
References
- 1. Ruthenium-catalysed decarboxylative unsymmetric dual ortho-/meta-C–H bond functionalization of arenecarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed H-D exchange into nucleic acids in deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iridium-Catalyzed Synthesis of Chiral 1,2,3-Triazoles Units and Precise Construction of Stereocontrolled Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
D4-Ribavirin as an Internal Standard: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of D4-Ribavirin as an internal standard in the quantitative analysis of Ribavirin, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. While specific literature detailing this compound is limited, this guide synthesizes the well-established principles and methodologies from studies utilizing other isotopically labeled Ribavirin analogs, such as ¹³C₅-Ribavirin and ¹⁵N, d₂-Ribavirin.
Core Concept: The Mechanism of Action of an Isotope-Labeled Internal Standard
The fundamental principle behind using an isotopically labeled internal standard, such as this compound, is its near-identical chemical and physical properties to the analyte of interest, Ribavirin.[1][2] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. By replacing four hydrogen atoms in the Ribavirin molecule with deuterium atoms, this compound is created. This subtle change in mass does not significantly alter its chemical behavior.
The mechanism of action as an internal standard can be broken down into the following key aspects:
-
Co-elution and Similar Ionization: In LC-MS/MS analysis, this compound co-elutes with Ribavirin under identical chromatographic conditions. Furthermore, due to its structural similarity, it exhibits a nearly identical ionization response in the mass spectrometer's ion source. This parallel behavior is crucial for accurate quantification.
-
Correction for Variability: The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. This includes losses during extraction, inconsistencies in injection volume, and fluctuations in instrument response (matrix effects). Because the internal standard is subjected to the same conditions as the analyte, the ratio of their signals remains constant, leading to precise and accurate quantification.
-
Mass Differentiation: While chemically similar, the mass difference between Ribavirin and this compound allows for their distinct detection by the mass spectrometer. This is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for each compound.
Experimental Protocols for Ribavirin Quantification using this compound
The following are detailed methodologies adapted from established protocols for Ribavirin analysis using isotopically labeled internal standards. These protocols are applicable for the use of this compound.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
Aliquoting: To a 100 µL aliquot of plasma or serum sample, add a known concentration of this compound internal standard solution.
-
Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile or methanol, to the sample.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, for example, 100 µL of 95:5 (v/v) water:acetonitrile with 0.1% formic acid.
-
Injection: Inject a specific volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used for the separation of Ribavirin.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used.
-
MRM Transitions:
-
Ribavirin: The precursor ion is [M+H]⁺ at m/z 245.1. A common product ion is m/z 113.1.
-
This compound: The precursor ion would be [M+H]⁺ at m/z 249.1. The corresponding product ion would likely also be shifted by 4 Da, however, fragmentation can vary. Based on the fragmentation of Ribavirin, a likely product ion would be m/z 117.1 or m/z 113.1 depending on where the deuterium labels are placed. For this guide, we will hypothesize the transition of m/z 249.1 -> 117.1 .
-
Quantitative Data Summary
The following tables summarize typical quantitative data from method validation studies for Ribavirin analysis using isotopically labeled internal standards. These values provide a benchmark for what can be expected when using this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 10 | < 15% | < 15% | ± 20% |
| Low QC | 30 | < 10% | < 10% | ± 15% |
| Medium QC | 500 | < 10% | < 10% | ± 15% |
| High QC | 4000 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Visualizations
Experimental Workflow for Ribavirin Quantification
References
Physical and chemical properties of D4-Ribavirin
An In-depth Technical Guide on the Core Physical and Chemical Properties of D4-Ribavirin
Disclaimer: Publicly available data specifically for this compound is limited. As this compound is a deuterated isotopologue of Ribavirin, its physical and chemical properties are expected to be nearly identical to those of the parent compound. The primary difference is a slightly increased molecular weight. Therefore, this guide presents the well-documented properties of Ribavirin as a close surrogate, with the molecular formula and weight adjusted for this compound.
Introduction
This compound is a deuterated version of Ribavirin, a synthetic guanosine nucleoside analog.[1][2][3] Ribavirin itself exhibits broad-spectrum antiviral activity against a variety of RNA and DNA viruses, including Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).[2][3] The incorporation of deuterium atoms (D) in place of hydrogen atoms (H) is a common strategy in drug development to alter pharmacokinetic properties, such as metabolic stability, without significantly changing the core mechanism of action. This document provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and mechanisms of action relevant to Ribavirin and, by extension, this compound, for an audience of researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Data, unless otherwise specified, is for the non-deuterated parent compound, Ribavirin.
| Property | Value | Citation(s) |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide (for Ribavirin) | [1] |
| Molecular Formula | C₈H₈D₄N₄O₅ | |
| Molecular Weight | 248.24 g/mol | |
| CAS Number | 36791-04-5 (for Ribavirin) | [1] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 166-168 °C (from aqueous ethanol); 174-176 °C (from ethanol) | [1] |
| Solubility | Water: ~20 mg/mLDMSO: ~11 mg/mLDMF: ~15 mg/mLDMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [4][5][6] |
| Purity (Typical) | ≥98% | [4] |
Mechanism of Action
Ribavirin is a prodrug that, once inside the cell, is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate metabolites (RMP, RDP, and RTP).[2][7][8] Its antiviral activity is multifaceted and not attributed to a single mechanism.[9] The key mechanisms are:
-
Inhibition of IMPDH: Ribavirin monophosphate (RMP) is a potent competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides.[8][10][11] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and replication.[8][9][11]
-
Direct Polymerase Inhibition: As a guanosine analog, ribavirin triphosphate (RTP) can be recognized by viral RNA-dependent RNA polymerase (RdRP).[8][10] It competes with GTP for binding to the polymerase, and its incorporation can lead to chain termination or inhibit subsequent elongation of the viral RNA strand.[8][11]
-
Lethal Mutagenesis: RTP can be incorporated into the replicating viral genome.[11] Due to its ambiguous base-pairing properties (pairing with both cytidine and uridine), it drives an increased rate of mutation in the viral genome, leading to an "error catastrophe" where the accumulation of mutations results in non-viable virions.[10][11]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 phenotype, which enhances the cellular immune response against the virus.[7]
-
Inhibition of mRNA Capping: RTP can interfere with the capping of viral mRNA by inhibiting viral mRNA guanylyltransferase.[7] This disrupts the formation of the 5' cap structure, which is vital for mRNA stability and translation into viral proteins.[7][9]
Signaling and Metabolic Pathway Diagrams
Caption: Ribavirin activation and inhibition of the GTP synthesis pathway.
References
- 1. Ribavirin | C8H12N4O5 | CID 37542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Ribavirin | 36791-04-5 [chemicalbook.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 10. news-medical.net [news-medical.net]
- 11. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Certificate of Analysis for D4-Ribavirin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Certificate of Analysis (CoA) for D4-Ribavirin is not publicly available. This guide provides a representative Certificate of Analysis based on typical quality control parameters for antiviral nucleoside analogs like Ribavirin. The experimental protocols described are based on established methods for the analysis of Ribavirin and are adaptable for this compound.
A Certificate of Analysis is a critical document in the pharmaceutical industry, providing assurance of the quality and purity of a specific batch of a compound. For researchers and drug development professionals, understanding the data presented in a CoA is paramount for the integrity and reproducibility of their work. This guide will explain the key components of a representative CoA for this compound, a deoxygenated analog of the broad-spectrum antiviral agent, Ribavirin.
Data Presentation: Representative Certificate of Analysis for this compound
The following table summarizes the typical quantitative data found on a CoA for a high-purity this compound batch intended for research and development.
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Identification | |||
| A: ¹H NMR | Conforms to structure | Conforms | USP <761> |
| B: Mass Spectrometry | Conforms to molecular weight | Conforms | In-house |
| C: HPLC | Retention time matches reference standard | Conforms | In-house |
| Assay (on dried basis) | ≥ 98.0% | 99.5% | HPLC |
| Purity | |||
| - Related Substances | Total Impurities: ≤ 2.0% | 0.45% | HPLC |
| - Any single impurity | ≤ 0.5% | 0.15% | HPLC |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer (USP <921>) |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the representative Certificate of Analysis.
Identification
A: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
-
Methodology (based on USP <761>):
-
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample is placed in the spectrometer, and the ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts, signal integrations, and coupling patterns of the obtained spectrum are compared to the known spectrum of a this compound reference standard or to the theoretical structure. The spectrum should be consistent with the proposed structure of this compound.
-
B: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS), is used. Electrospray ionization (ESI) is a common technique for nucleoside analogs.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Analysis: The observed m/z value should correspond to the calculated molecular weight of this compound (C₈H₁₀N₄O₃, Molecular Weight: 210.19 g/mol ).
-
C: High-Performance Liquid Chromatography (HPLC)
-
Objective: To confirm the identity of this compound by comparing its retention time to that of a reference standard.
-
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient or isocratic mobile phase is used. For Ribavirin and its analogs, a common mobile phase consists of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.2) and an organic modifier like acetonitrile.
-
Sample and Standard Preparation: Solutions of the this compound sample and a certified reference standard are prepared at the same concentration in the mobile phase.
-
Analysis: Equal volumes of the sample and standard solutions are injected into the HPLC system. The retention time of the major peak in the sample chromatogram must match that of the reference standard.
-
Assay and Purity by HPLC
-
Objective: To determine the content (assay) of this compound and to quantify any impurities.
-
Methodology:
-
Chromatographic Conditions: The same HPLC system as for identification is generally used, but the method is optimized for the separation of this compound from potential impurities. The detection wavelength for Ribavirin is typically around 207 nm.
-
Standard Preparation: A solution of the this compound reference standard of known concentration is prepared.
-
Sample Preparation: A solution of the this compound sample is prepared at a concentration similar to the standard.
-
Analysis:
-
Assay: The peak area of this compound in the sample chromatogram is compared to the peak area of the reference standard to calculate the percentage of this compound in the sample.
-
Purity: The areas of all impurity peaks are measured, and their percentage relative to the main this compound peak is calculated. The total impurities and the percentage of the largest single impurity are reported.
-
-
Water Content by Karl Fischer Titration
-
Objective: To determine the amount of water present in the this compound sample.
-
Methodology (based on USP <921>):
-
Instrumentation: A Karl Fischer titrator is used.
-
Titrant: A standardized Karl Fischer reagent is used as the titrant.
-
Procedure: A known weight of the this compound sample is added to the titration vessel containing a suitable solvent (e.g., methanol). The sample is then titrated with the Karl Fischer reagent.
-
Analysis: The instrument automatically determines the endpoint of the titration, and the water content is calculated as a percentage of the sample weight.
-
Residue on Ignition
-
Objective: To measure the amount of inorganic impurities in the this compound sample.
-
Methodology (based on USP <281>):
-
Procedure: A crucible is ignited at a high temperature (e.g., 600 °C), cooled in a desiccator, and weighed. A specified amount of the this compound sample is placed in the crucible and weighed. The sample is then ignited, gently at first, until it is thoroughly charred. Sulfuric acid is added to moisten the residue, and it is heated until all the sample is volatilized. The crucible is then ignited at 600 °C until all black particles are gone, cooled, and weighed again.
-
Analysis: The weight of the remaining residue is calculated as a percentage of the initial sample weight.
-
Heavy Metals
-
Objective: To detect the presence of heavy metal impurities.
-
Methodology (based on USP <231>):
-
Procedure: A solution of the this compound sample is prepared. The pH is adjusted, and a sulfide solution is added.
-
Analysis: The color produced is compared to that of a standard lead solution treated in the same manner. The sample passes the test if the color is not darker than the standard.
-
Residual Solvents
-
Objective: To identify and quantify any residual solvents from the manufacturing process.
-
Methodology (based on USP <467>):
-
Instrumentation: Gas Chromatography with Headspace analysis (GC-HS) is the standard method.
-
Procedure: A weighed amount of the this compound sample is placed in a headspace vial with a suitable solvent. The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace gas.
-
Analysis: A sample of the headspace gas is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents. The results are compared to the limits specified in the USP monograph.
-
Mandatory Visualizations
Signaling Pathways of Ribavirin
Ribavirin exerts its antiviral effects through multiple mechanisms. The following diagram illustrates the key signaling pathways affected by Ribavirin.
Caption: Key antiviral mechanisms of Ribavirin.
Experimental Workflow for this compound Analysis
The following diagram outlines a logical workflow for the analysis of a this compound sample as per the representative Certificate of Analysis.
Caption: Workflow for this compound quality control analysis.
Isotopic Purity of D4-Ribavirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of D4-Ribavirin, a deuterated analog of the broad-spectrum antiviral agent Ribavirin. The isotopic enrichment of deuterated compounds is a critical quality attribute that can significantly impact their use in pharmacokinetic studies, as internal standards in quantitative bioanalysis, and in metabolic profiling. This document outlines the core analytical techniques, experimental protocols, and data interpretation for assessing the isotopic purity of this compound.
Introduction to Isotopic Purity
Isotopic purity refers to the extent to which a specific isotope (in this case, deuterium) has been incorporated into a molecule at designated positions, replacing the naturally more abundant isotope (protium or ¹H). For this compound, four hydrogen atoms in the ribose moiety are theoretically replaced by deuterium atoms. However, chemical synthesis is rarely perfect, resulting in a mixture of isotopologues (molecules differing only in their isotopic composition). The goal of isotopic purity analysis is to quantify the distribution of these isotopologues and determine the percentage of the desired D4 species.
Analytical Methodologies for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1] A combined approach using both methods provides the most comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the relative abundance of different isotopologues, which can be used to calculate the overall isotopic purity.[2] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between molecules with very small mass differences, such as those resulting from isotopic substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.[2] ¹H NMR can be used to quantify the residual protons at the deuterated sites, while ²H NMR directly observes the deuterium nuclei, confirming the positions of the labels.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
3.1.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of dilutions to a final concentration appropriate for LC-MS analysis (e.g., 1 µg/mL).
3.1.2. LC-MS Analysis
-
Liquid Chromatography: Employ a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mode over a mass range that includes the expected m/z values of the deuterated and non-deuterated species (e.g., m/z 240-260).
-
3.1.3. Data Analysis
-
Acquire the mass spectrum of a non-deuterated Ribavirin standard to determine its natural isotopic pattern. The protonated molecule [M+H]⁺ will have a nominal m/z of 245.
-
Acquire the mass spectrum of the this compound sample. The expected nominal m/z for the fully deuterated species [M+4D+H]⁺ is 249.
-
Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d4).
-
Integrate the peak areas of each isotopologue in the mass spectrum.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is typically reported as the percentage of the desired D4 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
3.2.1. Sample Preparation
-
Accurately weigh a small amount of the this compound and dissolve it in an appropriate deuterated NMR solvent (e.g., DMSO-d₆).
3.2.2. ¹H NMR Analysis
-
Acquire a standard ¹H NMR spectrum.
-
The integration of the proton signals at the sites of deuteration should be significantly reduced compared to the integration of other non-deuterated protons in the molecule.
-
By comparing the integration of the residual proton signal at the deuteration site to a non-deuterated, non-exchangeable proton signal in the molecule, the percentage of deuteration can be estimated.
3.2.3. ²H (Deuterium) NMR Analysis
-
Tune the NMR probe to the deuterium frequency.
-
Acquire a ²H NMR spectrum.
-
A signal will be observed at the chemical shift corresponding to the position of the deuterium atom, confirming the location of the label.
Data Presentation
The quantitative data obtained from the isotopic purity analysis should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Isotopic Distribution of this compound by HRMS
| Isotopologue | Expected m/z ([M+H]⁺) | Measured Relative Abundance (%) |
| d0 (Ribavirin) | 245.09 | 0.1 |
| d1 | 246.09 | 0.3 |
| d2 | 247.10 | 0.6 |
| d3 | 248.10 | 2.5 |
| d4 (this compound) | 249.11 | 96.5 |
Table 2: Hypothetical Deuteration Levels at Specific Positions by ¹H NMR
| Position | % Deuteration |
| 2' | 98.2 |
| 3' | 97.5 |
| 5'a | 99.1 |
| 5'b | 99.1 |
Visualization of Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the isotopic purity analysis.
Potential Challenges and Considerations
-
Deuterium Exchange: Back-exchange of deuterium atoms with protons from the solvent or matrix can occur, especially under certain pH and temperature conditions. It is crucial to assess the stability of the deuterium label under the analytical conditions.
-
Isobaric Interferences: In biological matrices, endogenous compounds may have the same nominal mass as Ribavirin or its isotopologues, leading to interference. Chromatographic separation is essential to resolve these interferences.[2]
-
Synthesis Impurities: The synthesis of this compound may result in impurities that are not isotopologues of Ribavirin. These should be identified and characterized to ensure the overall chemical purity of the material.
Conclusion
The accurate determination of the isotopic purity of this compound is paramount for its reliable application in research and drug development. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the overall isotopic enrichment and the position-specific incorporation of deuterium. The methodologies and workflows presented in this guide offer a robust framework for the quality control of this compound, ensuring data integrity and reliability in subsequent applications.
References
D4-Ribavirin: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of D4-Ribavirin, a deoxygenated analogue of the broad-spectrum antiviral agent Ribavirin. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its molecular characteristics, analytical methodologies, and putative mechanism of action.
Core Molecular Data
This compound is a synthetic nucleoside analogue structurally related to Ribavirin, with a key modification in its ribofuranosyl moiety. The confirmed molecular formula and weight are essential for a range of experimental applications, from analytical standard preparation to dosage calculations in preclinical studies.
| Property | Value |
| Molecular Formula | C₈H₁₀N₄O₃ |
| Molecular Weight | 210.19 g/mol |
| Chemical Name | 1-((2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-1,2,4-triazole-3-carboxamide |
| Synonyms | 2',3'-dideoxy-3'-a-hydroxy-ribavirin |
Antiviral Activity
This compound has demonstrated antiviral properties. Notably, it has shown in vitro activity against the RNA-containing bunyavirus, Rift Valley Fever virus, with a 50% inhibitory concentration (IC₅₀) of 61 μg/mL.
Experimental Protocols
Synthesis of Deoxygenated Ribavirin Analogues
The synthesis of this compound and other deoxygenated analogues has been reported. A key publication by Krishna Upadhya, et al., in Nucleosides and Nucleotides (1990), describes the transformation of Ribavirin into several deoxy, epoxy, or dideoxy analogues. While the full experimental details from this specific publication are not widely available, the general approach involves chemical modification of the ribose sugar of the parent Ribavirin molecule.
Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
While specific protocols for this compound are not extensively published, methods for its parent compound, Ribavirin, can be adapted for its quantification in biological matrices. The following is a representative HPLC protocol that can serve as a starting point for method development.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.5 with phosphoric acid) and a polar organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at approximately 207 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Sample Preparation (from plasma):
-
To 500 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 1 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Workflow for HPLC Analysis of this compound
Caption: A generalized workflow for the quantification of this compound in biological samples using HPLC.
Putative Mechanism of Action
The precise mechanism of action for this compound has not been extensively studied. However, as a close analogue of Ribavirin, it is highly probable that it shares a similar multi-faceted mechanism of antiviral activity. The primary proposed mechanisms for Ribavirin are:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin is phosphorylated intracellularly to ribavirin monophosphate (RMP), which acts as a competitive inhibitor of IMPDH. This enzyme is crucial for the de novo synthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.
-
Direct Inhibition of Viral RNA Polymerase: The active triphosphate form of Ribavirin (RTP) can act as a substrate analogue for viral RNA-dependent RNA polymerases, leading to the inhibition of viral replication.
-
Induction of Lethal Mutagenesis: RTP can be incorporated into the viral genome, leading to an increased mutation rate. This can push the virus over an "error catastrophe" threshold, resulting in non-viable viral progeny.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a Th1-type response which is more effective at clearing viral infections.
Signaling Pathway of Ribavirin's Antiviral Action
Caption: The multifaceted mechanism of action attributed to Ribavirin, likely shared by this compound.
The deuterium switch in antiviral drug development: A technical guide to harnessing the kinetic isotope effect
For Immediate Release
This technical guide provides an in-depth overview of the discovery and development of deuterated antiviral compounds, a promising strategy to improve the pharmacological properties of existing and novel antiviral therapies. By leveraging the kinetic isotope effect, strategic incorporation of deuterium can significantly enhance a drug's metabolic profile, leading to improved efficacy, safety, and tolerability. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.
Introduction: The Promise of Deuteration
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In drug molecules, C-H bonds are often sites of metabolic breakdown by enzymes, particularly cytochrome P450 (CYP) enzymes. The greater strength of the C-D bond can slow down this metabolic process, an effect known as the kinetic isotope effect.[1]
This targeted modification, often referred to as a "deuterium switch," can offer several advantages in drug development:
-
Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure (Area Under the Curve or AUC). This may allow for less frequent dosing and more stable plasma concentrations.[2]
-
Enhanced Safety Profile: By altering metabolic pathways, deuteration can reduce the formation of toxic or reactive metabolites, potentially leading to a safer drug.[2]
-
Increased Efficacy: Higher and more sustained drug concentrations can lead to improved therapeutic effects.
This guide will explore these principles through the lens of specific deuterated antiviral compounds, with a focus on the Janus kinase (JAK) inhibitor deuruxolitinib.
Case Study: Deuruxolitinib - A Deuterated JAK Inhibitor for Alopecia Areata
Deuruxolitinib is a deuterated analog of ruxolitinib, a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[3] These enzymes are crucial components of the JAK-STAT signaling pathway, which plays a key role in the inflammatory processes underlying autoimmune diseases like alopecia areata.[3] In alopecia areata, the immune system mistakenly attacks hair follicles, leading to hair loss. By inhibiting JAK1 and JAK2, deuruxolitinib dampens the inflammatory response and allows for hair regrowth.
The deuteration of ruxolitinib was strategically designed to slow its metabolism, thereby increasing its half-life and duration of action.[3] This allows for a more sustained inhibition of the JAK-STAT pathway.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. In alopecia areata, this pathway is overactive, leading to the production of inflammatory mediators that attack hair follicles. Deuruxolitinib inhibits JAK1 and JAK2, thereby interrupting this signaling cascade.
Clinical Efficacy of Deuruxolitinib
The efficacy of deuruxolitinib in treating severe alopecia areata has been demonstrated in the Phase 3 THRIVE-AA1 and THRIVE-AA2 clinical trials. The primary endpoint for these studies was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 20% or less scalp hair loss) at week 24.
| Clinical Trial | Treatment Group | Patients with SALT Score ≤ 20 at Week 24 (%) |
| THRIVE-AA1 & THRIVE-AA2 (Pooled Data) | Deuruxolitinib 8 mg twice daily | 31% |
| Placebo | 0.8% |
Table 1: Efficacy of Deuruxolitinib in Phase 3 Clinical Trials for Alopecia Areata.[4]
Pharmacokinetic Profile
| Parameter | Ruxolitinib (10 mg single dose in healthy subjects) | Deuruxolitinib (Preclinical Rat Data - 30 mg/kg single oral dose) |
| Tmax (h) | 2.1 ± 1.2 | 0.27 (male), 0.24 (female) |
| Cmax (nM) | 382 ± 114 | 717 (male), 2730 (female) (ng/mL) |
| AUC0–∞ (nM·h) | 1790 ± 395 | 1120 (male), 5160 (female) (h·ng/mL) |
| t1/2 (h) | 3.6 ± 1.5 | 1.51 (male), 2.56 (female) |
Table 2: Pharmacokinetic Parameters of Ruxolitinib and Preclinical Deuruxolitinib. Note: Data for ruxolitinib is from human studies and for deuruxolitinib is from preclinical studies in rats; direct comparison should be made with caution.[4][5]
Other Deuterated Antiviral Compounds in Development
The principle of deuteration is being applied to other antiviral agents as well.
CTP-499 (Deuterated Pentoxifylline Metabolite)
CTP-499 is a deuterated analog of a major active metabolite of pentoxifylline. It was investigated for the treatment of diabetic kidney disease, a condition with an inflammatory component. While it did not meet its primary endpoint in a Phase 2 trial, the study did show some positive effects on markers of kidney function and fibrosis.[6] The rationale for deuterating this compound was to improve its pharmacokinetic profile and potentially enhance its anti-inflammatory and anti-fibrotic effects.
| Clinical Trial (Phase 2) | Treatment Group | Mean Increase in Serum Creatinine at 48 Weeks (mg/dL) | Patients with ≥50% Increase in Serum Creatinine (%) |
| CTP-499 in Diabetic Kidney Disease | CTP-499 | 0.13 | 1.5% |
| Placebo | 0.21 | 10.3% |
Table 3: Clinical Trial Results for CTP-499 in Diabetic Kidney Disease.[6]
Deuterated Oseltamivir
Oseltamivir (Tamiflu®) is a widely used antiviral for the treatment of influenza. Research has explored the potential of deuterating oseltamivir to improve its pharmacokinetic properties. While specific clinical trial data for a deuterated version is not widely available, the concept holds promise for enhancing its efficacy and potentially reducing the dosing frequency.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the development and evaluation of deuterated antiviral compounds, using the example of a JAK inhibitor for alopecia areata.
Synthesis of Deuterated Ruxolitinib Analogs
The synthesis of deuterated ruxolitinib analogs involves modifying the standard synthesis of ruxolitinib to incorporate deuterium atoms at specific positions. This is typically achieved by using deuterated starting materials or reagents.
General Synthetic Strategy:
-
Preparation of Deuterated Intermediates: Key intermediates, such as a deuterated cyclopentyl group, are synthesized using methods like catalytic deuteration or reduction with deuterium-containing reagents.
-
Coupling Reactions: The deuterated intermediates are then coupled with the pyrazolopyrimidine core structure of ruxolitinib through established chemical reactions.
-
Purification and Characterization: The final deuterated compound is purified using techniques like chromatography, and its structure and isotopic purity are confirmed by methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
A patent for deuterated derivatives of ruxolitinib suggests that these compounds can be prepared in a manner analogous to the syntheses of the non-deuterated parent drug, utilizing corresponding deuterated reagents and/or intermediates.[7]
In Vitro JAK Kinase Inhibition Assay
This assay is crucial for determining the potency of a deuterated compound in inhibiting its target enzyme.
Protocol Overview:
-
Reagents and Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Peptide substrate (e.g., a STAT-derived peptide)
-
ATP (adenosine triphosphate)
-
Test compound (deuruxolitinib) and control inhibitor (ruxolitinib)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of the test and control compounds.
-
In a microplate, add the JAK enzyme, peptide substrate, and the test/control compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Detailed protocols for in vitro JAK kinase activity and inhibition assays are available in the scientific literature.[8][9]
In Vivo Efficacy Testing: Alopecia Areata Mouse Model
The C3H/HeJ mouse model is a well-established animal model for studying alopecia areata and testing the efficacy of potential treatments.
Protocol Overview:
-
Induction of Alopecia Areata:
-
Treatment Administration:
-
Once the mice develop signs of alopecia, they are randomized into treatment and control groups.
-
The test compound (e.g., deuruxolitinib) is administered orally or topically at various doses. The control group receives a vehicle.
-
-
Efficacy Assessment:
-
The extent of hair loss and regrowth is monitored and scored over time using a standardized scoring system (analogous to the SALT score in humans).
-
Skin biopsies may be taken to assess the inflammatory infiltrate and hair follicle status histologically.
-
-
Data Analysis:
-
The hair regrowth scores and histological findings are compared between the treatment and control groups to determine the efficacy of the compound.
-
Drug Development Workflow for Deuterated Compounds
The development of a deuterated antiviral compound follows a similar path to that of a traditional small molecule drug, with some specific considerations related to the deuteration strategy.
Conclusion
The strategic use of deuterium in drug design represents a significant advancement in medicinal chemistry. By leveraging the kinetic isotope effect, deuterated compounds can offer improved pharmacokinetic and safety profiles compared to their non-deuterated counterparts. The successful development of deuruxolitinib for alopecia areata serves as a compelling example of this approach. As our understanding of drug metabolism and the tools for isotopic labeling continue to evolve, the application of deuteration is poised to deliver a new generation of optimized antiviral therapies with enhanced clinical benefits.
References
- 1. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuruxolitinib | C17H18N6 | CID 72704611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9249149B2 - Deuterated derivatives of ruxolitinib - Google Patents [patents.google.com]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Induction of Alopecia Areata in C3H/HeJ Mice via Cultured Cell Transfer [protocols.io]
- 11. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Quantification of Ribavirin in Human Plasma using D4-Ribavirin as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ribavirin is a broad-spectrum antiviral agent commonly used in the treatment of chronic hepatitis C and other viral infections. Therapeutic drug monitoring of Ribavirin is crucial to optimize treatment efficacy and minimize dose-related toxicities, such as hemolytic anemia. This document provides a detailed protocol for the quantification of Ribavirin in human plasma using a stable isotope-labeled internal standard, D4-Ribavirin, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Ribavirin, this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
-
Reagents: Ammonium formate, HPLC grade water
-
Biological Matrix: Human plasma (EDTA)
Stock and Working Solutions Preparation
-
Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ribavirin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ribavirin stock solution in a mixture of 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Ribavirin from plasma samples.[1][2]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
To achieve separation from endogenous isobaric compounds like uridine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.[3][4]
-
LC System: A high-performance liquid chromatography system.
-
Column: Waters Atlantis HILIC, 2.1 x 50 mm, 3 µm particle size or equivalent.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% B
-
0.5-2.0 min: 95% to 50% B
-
2.0-2.5 min: 50% B
-
2.5-2.6 min: 50% to 95% B
-
2.6-4.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ribavirin: m/z 245.1 → 113.1[4]
-
This compound (IS): m/z 249.1 → 117.1 (projected)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 10 - 10,000 ng/mL[1] |
| Regression Model | Linear |
| Weighting Factor | 1/x²[4] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 10 | < 15% | < 15% | ± 15% |
| Low QC | 30 | < 10% | < 10% | ± 10% |
| Mid QC | 200 | < 8% | < 8% | ± 8% |
| High QC | 1500 | < 5% | < 5% | ± 5% |
| Data synthesized from reported performance of similar assays.[1][4] |
Table 3: Stability of Ribavirin in Plasma
| Condition | Duration | Stability |
| Room Temperature | Up to 3 days | Stable[3] |
| -20°C | Up to 15 weeks | Stable[3] |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| It is recommended that blood samples be kept at 4°C and plasma separated within 2 hours of collection.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for Ribavirin quantification in plasma.
Ribavirin Metabolism Pathway
Caption: Simplified Ribavirin metabolic pathway.
References
- 1. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
Application of D4-Ribavirin in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D4-Ribavirin is a deuterated form of Ribavirin, a broad-spectrum antiviral agent. The substitution of four hydrogen atoms with deuterium results in a stable, isotopically-labeled compound with a higher mass. This key feature makes this compound an invaluable tool in pharmacokinetic (PK) studies, primarily as an internal standard (IS) for the quantitative analysis of Ribavirin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy, precision, and robustness of bioanalytical methods. This document provides detailed application notes and protocols for the utilization of this compound in such studies.
Ribavirin is used in the treatment of various viral infections, most notably chronic hepatitis C. Its therapeutic effect is closely linked to its plasma concentration, making accurate pharmacokinetic characterization crucial for optimizing dosing regimens. Pharmacokinetic studies have shown that ribavirin is rapidly absorbed after oral administration, with the time to maximum concentration being approximately 1.5 to 2.5 hours. It exhibits a prolonged elimination phase and accumulates in the body upon multiple dosing.
Principle of Stable Isotope-Labeled Internal Standards
In LC-MS/MS-based bioanalysis, a stable isotope-labeled internal standard like this compound is the gold standard. It is chemically identical to the analyte (Ribavirin) but has a different mass due to the presence of deuterium atoms. When added to a biological sample at a known concentration during sample preparation, it co-elutes with the analyte during chromatography. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it effectively compensates for variations in sample processing and matrix effects. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z), allowing for highly accurate quantification of the analyte.
Application of this compound in Bioanalytical Methods
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Ribavirin in various biological matrices, including plasma, serum, and red blood cells. The use of a stable isotope-labeled internal standard is a key component of a robust and validated bioanalytical method as recommended by regulatory agencies.
Key Advantages:
-
Improved Accuracy and Precision: Compensates for variability in sample extraction and matrix effects.
-
Enhanced Specificity: The use of specific mass transitions for both the analyte and the internal standard minimizes interferences.
-
Reliable Quantification: Ensures consistent and reproducible results across different samples and analytical runs.
Quantitative Data from Pharmacokinetic Studies
The following table summarizes key pharmacokinetic parameters of Ribavirin from studies in healthy volunteers. While these studies may not have used this compound specifically, they employed similar stable isotope methodologies (e.g., 13C3-Ribavirin) or robust bioanalytical techniques where this compound would be an ideal internal standard.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |
| Oral Administration (Single Dose) | ||
| Cmax (Maximum Concentration) | 638 ± 187 ng/mL | |
| Tmax (Time to Cmax) | 1.5 - 2.5 hours | |
| AUC(0-t) (Area Under the Curve) | 13394 ng·h/mL | |
| Absolute Bioavailability (F) | 51.8 ± 21.8 % | |
| Intravenous Administration (Single Dose) | ||
| Cmax (Maximum Concentration) | 4187 ± 1109 ng/mL | |
| General Parameters | ||
| Volume of Distribution (Vc) | 17.8 ± 11.86 L | |
| Renal Clearance | 6.94 L/h | |
| Metabolic Clearance | 18.1 L/h | |
| Terminal Half-life (γ-phase) | 37.0 ± 14.2 h | |
| Multiple Dose Half-life | ~298 hours |
Experimental Protocols
Bioanalytical Method for Ribavirin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a general procedure for the quantification of Ribavirin in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Ribavirin reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
b. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ribavirin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Ribavirin stock solution with 50% methanol/water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol/water.
c. Sample Preparation (Protein Precipitation):
-
Label polypropylene tubes for blank, zero, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of plasma into the labeled tubes.
-
Spike with the appropriate Ribavirin working standard solution (for calibration and QC samples) or blank solution (for unknown samples).
-
Add 150 µL of the internal standard working solution (containing this compound) in acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
d. LC-MS/MS Conditions (Illustrative):
-
LC System: A suitable UHPLC system.
-
Column: A column suitable for polar compounds, such as a Hypercarb or a C18 column with aqueous mobile phases.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions (example):
-
Ribavirin: m/z 245.1 → 113.1
-
This compound: m/z 249.1 → 117.1 (Note: The exact fragment may vary depending on the position of the deuterium labels. This is a hypothetical transition and should be optimized in the laboratory.)
-
e. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include assessments of:
-
Selectivity and Specificity
-
Accuracy and Precision (within-run and between-run)
-
Calibration Curve Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Visualizations
Application Note & Protocol: Quantitative Analysis of Ribavirin using D4-Ribavirin as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog utilized in the treatment of various viral infections, most notably chronic hepatitis C.[1] Accurate quantification of Ribavirin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing dose-dependent toxicities such as hemolytic anemia.[1][2] This document provides a detailed protocol for the quantitative analysis of Ribavirin in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with D4-Ribavirin as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS like this compound is critical as it mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the assay.
Principle
The method employs protein precipitation for sample cleanup, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC). The analyte and internal standard are then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of Ribavirin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
Caption: A flowchart illustrating the major steps in the quantitative analysis of Ribavirin from plasma samples.
Detailed Experimental Protocol
Materials and Reagents
-
Ribavirin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ribavirin in a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the Ribavirin stock solution.
-
Working Solutions: Prepare serial dilutions of the Ribavirin stock solution in a suitable solvent to create calibration standards and quality control (QC) samples.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add a specific volume of the this compound working solution to achieve a final concentration (e.g., 100 ng/mL).
-
For calibration standards and QCs, spike blank plasma with the appropriate Ribavirin working solutions. For unknown samples, add the equivalent volume of solvent.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient (e.g., 5-20% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Note: Due to the polar nature of Ribavirin, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective and may provide better retention.[3]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ribavirin | 245.1 | 113.1 |
| This compound | 249.1 | 117.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It's crucial to optimize cone voltage and collision energy for maximum signal intensity.
Data Analysis and Quantification
The concentration of Ribavirin in the samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The concentration of Ribavirin in the QC and unknown samples is then interpolated from this curve.
Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.[1]
-
Linearity and Range: The method should be linear over a defined concentration range.[4][5]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).[4]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of Ribavirin in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term, and long-term).
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of Ribavirin from studies that have utilized stable isotope-labeled internal standards for quantification.
Table 4: Pharmacokinetic Parameters of Ribavirin in Healthy Volunteers
| Parameter | Mean Value (± SD) | Reference |
| Absolute Bioavailability | 51.8% ± 21.8% | [6][7] |
| Cmax (Oral, 400 mg) | 638 ng/mL | [6][7] |
| Terminal Half-life (γ-phase) | 37.0 ± 14.2 h | [6][7] |
| Renal Clearance | 6.94 L/h | [6][7] |
| Volume of Distribution (Central) | 17.8 L | [6][7] |
Ribavirin's Intracellular Pathway and Mechanism
Caption: The intracellular phosphorylation cascade of Ribavirin and its primary antiviral mechanisms of action.
Ribavirin is a prodrug that must be phosphorylated intracellularly to its active mono-, di-, and triphosphate forms (RMP, RDP, and RTP).[8] These phosphorylated metabolites are responsible for its antiviral activity through several mechanisms, including the inhibition of viral RNA polymerase and the induction of lethal mutations in the viral genome.[8]
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard, this compound, is essential for achieving the high accuracy and precision required for clinical and research applications. This protocol serves as a comprehensive guide for researchers and scientists in the field of drug development and therapeutic drug monitoring.
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of ribavirin plasma concentrations by high-performance liquid chromatography using a novel solid-phase extraction method in patients treated for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column [mdpi.com]
- 6. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Ribavirin in Human Plasma by LC-MS/MS using D4-Ribavirin Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ribavirin in human plasma. The method utilizes a stable isotope-labeled internal standard, D4-Ribavirin, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by chromatographic separation on a reverse-phase C8 column, which effectively resolves Ribavirin from endogenous isobaric interferences such as uridine.[1] This method is suitable for therapeutic drug monitoring and pharmacokinetic studies of Ribavirin.
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog used in the treatment of various viral infections, most notably chronic hepatitis C.[2] Monitoring plasma concentrations of Ribavirin is crucial for optimizing therapeutic outcomes and minimizing dose-related toxicities, such as hemolytic anemia.[2] LC-MS/MS has become the preferred method for the determination of Ribavirin in biological matrices due to its high sensitivity, specificity, and throughput.[1][3]
A significant challenge in the bioanalysis of Ribavirin is the presence of endogenous isobaric compounds, particularly uridine, which can interfere with accurate quantification.[2][4] Therefore, chromatographic separation of Ribavirin from these interferences is essential.[1][2][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of Ribavirin in human plasma.
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Materials and Methods
Reagents and Chemicals
-
Ribavirin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ribavirin in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ribavirin stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration in the same diluent.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
To 100 µL of plasma, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard HPLC/UHPLC System |
| Analytical Column | C8, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for Ribavirin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ribavirin | 245.1 | 113.1 | 100 | 15 |
| This compound | 249.1 | 117.1 | 100 | 15 |
Analyte-Internal Standard Relationship
Caption: Logical relationship between the analyte and the internal standard for accurate quantification.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Ribavirin in human plasma.
Linearity
The method was linear over the concentration range of 10 to 10,000 ng/mL.[1] The calibration curve, constructed by plotting the peak area ratio of Ribavirin to this compound against the concentration, yielded a correlation coefficient (r²) of >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations. The results are summarized in Table 5. All values were within the acceptable limits of ±15% (±20% for the lower limit of quantification).[5]
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 10 | 95 - 105 | < 12 | 94 - 106 |
| Low | 30 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| Medium | 500 | < 6 | 98 - 102 | < 8 | 97 - 103 |
| High | 8000 | < 5 | 99 - 101 | < 7 | 98 - 102 |
Note: The values in this table are representative and may vary based on specific experimental conditions.
Recovery and Matrix Effect
The extraction recovery of Ribavirin was consistent and reproducible across the QC levels. No significant matrix effect was observed, indicating that the protein precipitation method effectively removed interfering substances from the plasma matrix. The use of this compound as an internal standard compensated for any minor variations.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Ribavirin in human plasma using this compound as an internal standard. The method offers excellent sensitivity, specificity, precision, and accuracy, making it well-suited for routine therapeutic drug monitoring and pharmacokinetic studies. The successful chromatographic separation of Ribavirin from endogenous interferences ensures the integrity of the analytical results.
References
- 1. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Ribavirin Phosphates Using D4-Ribavirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin, a broad-spectrum antiviral agent, is a guanosine analog that requires intracellular phosphorylation to its active mono-, di-, and triphosphate (RMP, RDP, and RTP) forms.[1][2] These phosphorylated metabolites exert antiviral effects through various mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH) by RMP and the inhibition of viral RNA-dependent RNA polymerases by RTP.[3] The accumulation of these phosphates, particularly in red blood cells, is also linked to the primary dose-limiting toxicity of hemolytic anemia.[1][2][4] Therefore, the accurate quantification of intracellular ribavirin phosphates is crucial for understanding its mechanism of action, optimizing therapeutic dosing, and minimizing toxicity in drug development and clinical settings.
This document provides detailed application notes and protocols for the measurement of intracellular ribavirin mono-, di-, and triphosphates using a stable isotope-labeled internal standard, D4-Ribavirin, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the cited primary method utilizes a 13C5-labeled ribavirin, the principles and procedures are directly applicable to a D4-deuterated analog.[1][5]
Intracellular Phosphorylation of Ribavirin
Ribavirin is transported into the cell and subsequently phosphorylated by host kinases to its active forms. This metabolic pathway is essential for its antiviral activity.
Figure 1. Intracellular phosphorylation pathway of Ribavirin.
Experimental Protocol: Quantification of Intracellular Ribavirin Phosphates
This protocol is adapted from a validated LC-MS/MS method for determining intracellular ribavirin phosphates in various cell types, such as peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs).[1] The method involves cell lysis, solid-phase extraction (SPE) to separate the phosphate moieties, dephosphorylation of the isolated phosphates back to the parent ribavirin, and subsequent quantification by LC-MS/MS using this compound as an internal standard.
Materials and Reagents
-
Cells: Human PBMCs or RBCs (0.5 to 10 million cells per sample)[1]
-
Internal Standard (IS): this compound stock solution
-
Standards: Ribavirin reference standard
-
Lysis Buffer: 70% Methanol
-
SPE Cartridges: Strong anion exchange (e.g., Oasis MAX or similar)
-
SPE Wash Buffers:
-
5% NH4OH in Water
-
20 mM (NH4)2CO3 in 20% Acetonitrile
-
-
SPE Elution Buffers:
-
RMP: 2% Formic Acid in 20% Acetonitrile
-
RDP: 0.1 M KCl in 2% Formic Acid / 20% Acetonitrile
-
RTP: 1 M KCl in 2% Formic Acid / 20% Acetonitrile
-
-
Dephosphorylation Enzyme: Alkaline Phosphatase
-
LC-MS/MS System: A sensitive and robust LC-MS/MS instrument is required.
Experimental Workflow
Figure 2. Experimental workflow for intracellular Ribavirin phosphate analysis.
Step-by-Step Protocol
-
Sample Preparation and Cell Lysis:
-
Pellet the desired number of cells (e.g., 1-5 million PBMCs or RBCs) by centrifugation.
-
Add 1 mL of ice-cold 70% methanol to the cell pellet to lyse the cells and precipitate proteins.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube. This supernatant contains the ribavirin phosphates.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard to the clarified cell lysate. The concentration should be chosen to be within the linear range of the assay.
-
-
Solid Phase Extraction (SPE):
-
Condition the strong anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the cell lysate onto the conditioned cartridge.
-
Wash the cartridge sequentially with the specified wash buffers to remove unbound contaminants.
-
Elute the ribavirin phosphate fractions sequentially using the elution buffers: first RMP, then RDP, and finally RTP. Collect each fraction in a separate tube.
-
-
Dephosphorylation:
-
To each collected phosphate fraction, add alkaline phosphatase and incubate under optimal conditions (e.g., 37°C for a specified time) to convert the ribavirin phosphates back to the parent ribavirin. This step is crucial as it allows for the quantification of each phosphate species as the single parent molecule.[1][6][7]
-
-
Desalting and Concentration:
-
After dephosphorylation, the samples need to be desalted to remove the high salt concentrations from the elution buffers, which can interfere with LC-MS/MS analysis. This can be achieved using a suitable desalting SPE cartridge (e.g., a reverse-phase cartridge).
-
Elute the desalted ribavirin and this compound and concentrate the sample by evaporation under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic separation is critical to resolve ribavirin from endogenous isobaric compounds, such as uridine, which can interfere with accurate quantification.[8][9] A Hypercarb or HILIC column may be suitable for this purpose.[8][9]
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both ribavirin and this compound.
-
Data Presentation and Assay Performance
The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for intracellular ribavirin phosphates, based on published data.[1]
Table 1: Standard Curve Performance
| Analyte | Linear Range (pmol/sample) | Regression Model | Weighting | Mean R² |
| Ribavirin | 0.5 - 200 | Linear | 1/x | 0.9996 |
Table 2: Inter-Assay Accuracy and Precision
| Nominal Conc. (pmol/sample) | Mean Measured Conc. (pmol/sample) | Accuracy (%) | Precision (CV, %) |
| 1.5 | 1.48 | -1.3 | 9.7 |
| 10 | 9.75 | -2.5 | 5.4 |
| 150 | 149.2 | -0.5 | 4.8 |
Table 3: Effect of Cell Number on Assay Performance (at 10 pmol/sample)
| Cell Number (millions) | Mean Accuracy (%) | Precision (CV, %) |
| 0.1 | -8.6 | 10.2 |
| 1.0 | -6.0 | 7.5 |
| 10 | -7.8 | 6.9 |
Table 4: Representative Intracellular Ribavirin Phosphate Concentrations in Clinical Samples [1]
| Cell Type | Analyte | Concentration Range (pmol/10⁶ cells) |
| RBCs | RMP | 0.108 - 60.5 |
| RDP | 0.101 - 60.0 | |
| RTP | 0.303 - 359 | |
| PBMCs | RMP | 0.267 - 84.7 |
| RDP | 0.252 - 32.2 | |
| RTP | 0.333 - 79.9 |
Conclusion
The use of this compound as an internal standard in a well-validated LC-MS/MS assay provides a robust and sensitive method for the quantification of intracellular ribavirin phosphates. This approach allows researchers and clinicians to accurately determine the levels of the active and toxicity-associated metabolites of ribavirin, facilitating a deeper understanding of its pharmacology and supporting the optimization of its therapeutic use. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for the implementation of this critical analytical methodology.
References
- 1. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic modeling of plasma and intracellular ribavirin concentrations in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribavirin antiviral 36791-04-5 [sigmaaldrich.com]
- 4. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liquid chromatography assay for routine monitoring of cellular ribavirin levels in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography Assay for Routine Monitoring of Cellular Ribavirin Levels in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Application Notes: D4-Ribavirin in Viral Replication Assays
References
- 1. news-medical.net [news-medical.net]
- 2. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 3. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Specificity of Action of Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribavirin potentiates interferon action by augmenting interferon-stimulated gene induction in hepatitis C virus cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiviral activity of ribavirin and favipiravir against human astroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D4-Ribavirin in Drug Metabolism and Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D4-Ribavirin, a deuterated analog of the broad-spectrum antiviral agent Ribavirin, in the study of drug metabolism and transport. The inclusion of four deuterium atoms provides a stable isotopic label, making this compound an invaluable tool for quantitative bioanalysis and mechanistic pharmacokinetic studies.
Application Notes
This compound serves two primary roles in drug metabolism and pharmacokinetic (DMPK) research:
-
Internal Standard for Quantitative Bioanalysis: Due to its near-identical chemical and physical properties to Ribavirin, but with a distinct mass, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Its use allows for accurate and precise quantification of Ribavirin in complex biological matrices by correcting for variability in sample preparation, injection volume, and matrix effects.[1][2]
-
Tracer for Mechanistic Studies: While not explicitly found in the provided search results, stable isotope-labeled compounds like this compound can be used as tracers in sophisticated DMPK studies. These studies can elucidate metabolic pathways, determine absolute bioavailability, and investigate drug-drug interactions without the need for radiolabeling. The kinetic isotope effect with deuterium substitution is generally minimal for compounds like Ribavirin, meaning its pharmacokinetic behavior is expected to be virtually identical to the unlabeled drug.
Key Advantages of Using this compound:
-
High Sensitivity and Specificity in Bioanalysis: LC-MS/MS methods using this compound as an internal standard offer excellent precision, sensitivity, and specificity for the quantification of Ribavirin.[3]
-
Gold Standard for Pharmacokinetic Studies: The use of a stable isotope-labeled internal standard is considered the most appropriate approach in quantitative bioanalysis.[1]
-
Non-Radioactive Tracer: this compound provides a safe alternative to radiolabeled compounds for in vivo and in vitro metabolism and transport studies.
Quantitative Data: Pharmacokinetics of Ribavirin
The following tables summarize key pharmacokinetic parameters of Ribavirin. As a stable isotope-labeled analog, this compound is expected to exhibit nearly identical pharmacokinetic properties.
Table 1: Single-Dose Pharmacokinetic Parameters of Oral Ribavirin in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.5 - 2.5 hours | [4][5] |
| Maximum Concentration (Cmax) | 782 ng/mL (600 mg dose) | [6] |
| Area Under the Curve (AUC) | 13,394 ng·h/mL (600 mg dose) | [6] |
| Absolute Bioavailability | Approximately 50% | [4] |
| Apparent Volume of Distribution (Vd/F) | ~2,000 L | [4] |
| Terminal Half-Life (t1/2) | 120 - 170 hours (single dose) | [7] |
| Multiple Dose Half-Life (t1/2) | Approximately 298 hours | [4] |
| Plasma Protein Binding | Does not bind to plasma proteins | [4] |
Table 2: Ribavirin Clearance and Excretion
| Parameter | Description | Reference |
| Renal Elimination | Accounts for 5-15% of single-dose elimination. | [6] |
| Metabolic Elimination | The majority of Ribavirin's elimination is through metabolism. | [6] |
| Urinary Excretion (Unchanged) | Approximately 17-61% of an oral dose is excreted unchanged in the urine. | [7] |
| Fecal Excretion | Approximately 12% of an oral dose is detected in the feces. | [7] |
Experimental Protocols
Protocol 1: Quantification of Ribavirin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the accurate quantification of Ribavirin in human plasma, a critical component of pharmacokinetic studies.
1. Materials and Reagents:
-
Ribavirin analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Protein precipitation plates or tubes
2. Sample Preparation:
-
Thaw plasma samples and standards on ice.
-
Spike a working solution of this compound (e.g., 100 ng/mL in methanol) into all plasma samples, calibration standards, and quality control samples.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: A column suitable for polar analytes, such as a graphitic carbon column (e.g., Hypercarb)[3] or a C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Ribavirin: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 245.1 → 113.1).
-
This compound: Monitor the corresponding transition for the deuterated analog (e.g., m/z 249.1 → 117.1). (Note: Specific m/z values should be optimized for the instrument used.)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ribavirin to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Ribavirin in unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Ribavirin Uptake Assay in Transporter-Expressing Cells
This protocol outlines a method to investigate the role of specific nucleoside transporters in the uptake of Ribavirin using this compound for accurate quantification.
1. Cell Culture:
-
Culture a cell line overexpressing a specific transporter of interest (e.g., HEK293 cells transfected with ENT1 or CNTs) and a corresponding control cell line (e.g., mock-transfected).[8]
-
Plate the cells in 24- or 48-well plates and grow to confluence.
2. Uptake Experiment:
-
Wash the cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubate the cells with the uptake buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the uptake buffer containing a known concentration of Ribavirin (and inhibitors if applicable).
-
Incubate for a specified time (e.g., 1, 5, 15 minutes) at 37°C. To determine non-specific uptake, perform the incubation at 4°C in parallel.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., water with 0.1% Triton X-100).
-
Collect the cell lysate for analysis.
3. Sample Analysis:
-
Spike the cell lysate with this compound internal standard.
-
Perform protein precipitation as described in Protocol 1.
-
Analyze the samples by LC-MS/MS as described in Protocol 1 to determine the intracellular concentration of Ribavirin.
-
Measure the protein concentration in the cell lysates (e.g., using a BCA assay) to normalize the uptake data.
4. Data Analysis:
-
Calculate the uptake rate as the amount of Ribavirin (pmol) per mg of protein per minute.
-
Compare the uptake in the transporter-expressing cells to the control cells to determine the transporter-mediated uptake.
-
If inhibitors are used, calculate the percentage of inhibition of uptake.
Visualizations
Caption: Metabolic activation of Ribavirin.
Caption: Bioanalytical workflow for Ribavirin quantification.
Caption: Role of nucleoside transporters in Ribavirin uptake.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. The single dose pharmacokinetics of ribavirin in subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D4-Ribavirin Concentration for Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of D4-Ribavirin in bioassays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a nucleoside analog similar to Ribavirin, exhibits a multi-faceted mechanism of action against a broad spectrum of viruses. Its primary antiviral strategies include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate competitively inhibits IMPDH, an essential enzyme for the synthesis of guanine nucleotides.[1][2][3][4] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are critical for viral RNA and DNA synthesis and replication.[3][4]
-
Direct Inhibition of Viral Polymerase: As a guanosine analog, the triphosphorylated form of this compound can be recognized by viral RNA-dependent RNA polymerases, acting as a competitive inhibitor and preventing the binding of natural nucleotides, thereby terminating viral genome replication.[1][2][4]
-
Lethal Mutagenesis: Incorporation of this compound triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" where the accumulation of mutations results in non-viable viral progeny.[1][3]
-
Immunomodulation: this compound can modulate the host immune response, often promoting a shift towards a Th1 (pro-inflammatory) response, which enhances the clearance of viral infections.[2][3] It can also induce the expression of certain interferon-stimulated genes (ISGs).[5]
Q2: What is a typical starting concentration range for this compound in a bioassay?
A2: The optimal concentration of this compound is highly dependent on the specific virus, cell line, and assay format. However, based on studies with Ribavirin, a broad starting range to consider for dose-response experiments is 1 µM to 200 µM .[6] For some viruses and cell lines, concentrations may be lower or significantly higher. It is crucial to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) empirically for your specific experimental system.
Q3: How does this compound affect cellular signaling pathways?
A3: this compound can modulate cellular signaling pathways as part of its antiviral and cytotoxic effects. For instance, in Herpes Simplex Virus 1 (HSV-1) infections, Ribavirin has been shown to antagonize the upregulation of S6 phosphorylation, a pathway involved in protein synthesis.[7] Additionally, Ribavirin can induce a unique set of interferon-stimulated genes (ISGs), such as IRF7 and IRF9, which are crucial for antiviral responses, through a novel innate mechanism distinct from traditional IFN signaling.[5]
Troubleshooting Guide
Issue 1: High variability in antiviral activity results between experiments.
-
Possible Cause: Inconsistent multiplicity of infection (MOI).
-
Solution: The apparent EC50 value can be significantly affected by the MOI.[8] Ensure you use a consistent and accurately titrated viral stock for all experiments. Standardize the MOI for your assays to ensure reproducibility.
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells that are in a healthy, logarithmic growth phase and are within a consistent, low passage number range. High passage numbers can lead to phenotypic changes and altered susceptibility to both the virus and the drug.
-
-
Possible Cause: Variability in drug preparation.
-
Solution: Prepare fresh stock solutions of this compound and perform serial dilutions accurately for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Observed cytotoxicity at concentrations expected to be non-toxic.
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to Ribavirin's cytotoxic effects.[9][10] For example, Ribavirin can inhibit cell proliferation at different concentrations in HepG2 versus CHO-K1 cells.[9] Always perform a cytotoxicity assay in parallel with your antiviral assay on the same cell line and under the same conditions (e.g., incubation time, cell density).[11]
-
-
Possible Cause: Extended incubation time.
-
Solution: Cytotoxicity can be time-dependent. Shortening the assay duration may reduce cytotoxic effects while still allowing for the measurement of antiviral activity. Compare cytotoxicity at 24, 48, and 72 hours to determine the optimal time point.[12]
-
Issue 3: this compound shows low or no antiviral activity.
-
Possible Cause: Virus or strain resistance.
-
Solution: The antiviral efficacy of Ribavirin can be strain-dependent.[13] Some viruses may be inherently less sensitive to its effects. Consider using a positive control compound known to be effective against your virus to validate the assay system.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Review your experimental protocol. Factors such as the timing of drug addition (pre-infection, post-infection, or co-incubation) can significantly impact the observed efficacy.[11] For an IMPDH inhibitor, ensuring the drug is present during active viral replication is crucial.
-
Quantitative Data Summary
The following tables summarize effective concentrations (EC50) and cytotoxic concentrations (CC50) of Ribavirin against various viruses and in different cell lines. This data can serve as a starting point for designing your experiments with this compound.
Table 1: Effective Concentrations (EC50/IC50) of Ribavirin Against Various Viruses
| Virus | Cell Line | EC50/IC50 | Units | Reference |
| Dengue Virus (DENV) | DENV/GFP replicon #17 | 1 - 200 | µM | [6] |
| Hepatitis C Virus (HCV) | Huh7.5.1 | 21 - 189 | µM | [13] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | µg/mL | [12] |
| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 | µg/mL | [14] |
| Influenza A & B Viruses | MDCK | 0.6 - 5.5 | µg/mL | [15] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 44 | µM | [16] |
| Malignant Glioma Cell Lines | A-172, AM-38, T98G, U-87MG, YH-13 | <100 | µM | [17] |
| Malignant Glioma Cell Lines | U-138MG, U-251MG | >250 | µM | [17] |
Table 2: Cytotoxic Concentrations (CC50) of Ribavirin in Various Cell Lines
| Cell Line | Assay Duration | CC50 | Units | Reference |
| Vero | 24, 48, 72 h | >31.3 | µg/mL | [12] |
| HepG2 | 24 h | 3.9 | mg/mL (inhibited proliferation) | [9] |
| CHO-K1 | 24 h | 244.2 | µg/mL (inhibited proliferation) | [9] |
| A549 | 48 h | >200 | µg/mL | [10] |
| SH-SY5Y | 48 h | 80 - 100 | µg/mL | [10] |
| MDCK | Not Specified | 560 | µg/mL | [15] |
| HepG2 2.2.15 | Not Specified | 96 | µM | [16] |
| E-11 (Fish Cells) | 7 days | >500 | µg/mL | [18] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol describes how to measure the cytotoxicity of this compound using an MTS-based assay.
-
Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will result in 80-90% confluency after the planned incubation period (e.g., 48-72 hours). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. The concentration range should be broad enough to induce from 0% to 100% cell death (e.g., 0.1 µM to 1000 µM). Include a "cells only" control with medium and a "no cells" background control.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Incubate for a period that matches your planned antiviral assay (e.g., 48 or 72 hours).[10][12]
-
MTS Assay: Add an MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's instructions.[19] Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated "cells only" control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.[8]
-
Protocol 2: Antiviral Dose-Response Assay (Virus Yield Reduction)
This protocol determines the 50% effective concentration (EC50) of this compound by quantifying the reduction in viral titer.
-
Cell Seeding: Seed cells in a 24- or 96-well plate to achieve near-confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at concentrations below the determined CC50.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.05.[20]
-
After a 1-2 hour adsorption period, wash the cells to remove the unattached virus.
-
Add the prepared this compound dilutions to the infected cells. Include an infected, untreated control.
-
-
Incubation: Incubate the plates for a duration sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Harvesting: Collect the culture supernatant, which contains the progeny virus.
-
Quantification of Viral Titer: Determine the viral titer in the supernatant using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration compared to the untreated virus control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the EC50 value.[8]
-
Visualizations
Caption: Workflow for determining the EC50 of this compound.
Caption: this compound's inhibition of the IMPDH pathway.
References
- 1. news-medical.net [news-medical.net]
- 2. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribavirin potentiates interferon action by augmenting interferon-stimulated gene induction in hepatitis C virus cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromosomal instability and cytotoxicity induced by ribavirin: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribavirin inhibition of cell-culture infectious hepatitis C genotype 1-3 viruses is strain-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of ribavirin against malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin [frontiersin.org]
- 20. journals.asm.org [journals.asm.org]
Technical Support Center: D4-Ribavirin Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the mass spectrometry analysis of D4-Ribavirin.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in positive electrospray ionization (ESI+) mode?
A1: this compound is commonly used as a stable isotope-labeled internal standard for the quantification of Ribavirin. The mass transition for this compound is based on its deuterated structure. While Ribavirin has a precursor ion at m/z 245.1, this compound will have a precursor ion at approximately m/z 249.1. The most common product ion results from the cleavage of the ribose moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| Ribavirin | 245.1 | 113.1 | 15 - 25 |
| This compound (Predicted) | 249.1 | 113.1 | 15 - 25 |
| 13C5-Ribavirin (Reference)[1][2] | 250.1 | 113.1 | 15 - 25 |
Note: The optimal collision energy should be determined empirically on your specific instrument.
Q2: Why am I observing a peak at the same retention time as this compound in my blank samples?
A2: This is likely due to isobaric interference from endogenous compounds, most commonly uridine.[3][4][5] Uridine has the same nominal mass as Ribavirin and can be present in biological matrices. To confirm this, you can analyze a uridine standard. The solution is to achieve baseline chromatographic separation between this compound and uridine.
Q3: What type of analytical column is recommended for separating this compound from isobaric interferences?
A3: Due to the polar nature of Ribavirin and its analogs, traditional reversed-phase columns may not provide adequate retention and separation from polar endogenous interferences. The use of a Hypercarb (porous graphitic carbon) column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as one with an amide stationary phase, is highly recommended.[3][5][6] These columns provide better retention for polar compounds and can effectively separate Ribavirin/D4-Ribavirin from uridine.[5]
Q4: How can I minimize matrix effects when analyzing this compound in complex biological samples?
A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE) can significantly clean up the sample and reduce matrix components. Phenylboronic acid (PBA) SPE cartridges have been shown to be effective for Ribavirin.[6]
-
Chromatographic Separation: Ensuring good chromatographic separation of this compound from co-eluting matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard: As this compound is itself a stable isotope-labeled compound, it serves as an excellent internal standard to compensate for matrix effects affecting the analyte of interest (Ribavirin).
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | For amine-containing compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring consistent protonation. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | If using a silica-based column, residual silanol groups can cause peak tailing. Consider using a column with end-capping or switching to a different stationary phase like Hypercarb. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected. |
Issue 2: Low Signal Intensity or Poor Ionization
| Potential Cause | Troubleshooting Steps |
| Suboptimal ESI Source Parameters | Optimize source parameters such as capillary voltage, gas flow rates (nebulizer, heater, and curtain gas), and source temperature. |
| Ion Suppression from Matrix | Implement a more rigorous sample clean-up procedure (e.g., SPE). Dilute the sample if the concentration of matrix components is too high. Ensure chromatographic separation from the bulk of the matrix components. |
| Incorrect Mobile Phase Composition | For ESI+, an acidic mobile phase with a moderate organic content at the time of elution generally provides good ionization efficiency for compounds like this compound. |
| In-source Fragmentation | If the cone voltage (or equivalent parameter) is too high, the precursor ion may fragment in the source, leading to a lower signal for the intended precursor. Optimize this parameter by infusing a standard solution. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | Ensure the use of a stable isotope-labeled internal standard (like this compound for Ribavirin analysis) is consistently added to all samples, standards, and quality controls at the earliest stage of sample preparation. |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. If manual, ensure consistent timing, volumes, and techniques for all extraction steps. |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and in the final extract under the storage and analysis conditions. Ribavirin has been shown to be stable in human plasma at room temperature for at least 3 hours.[1] |
| LC System Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure. |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma)
-
To 100 µL of plasma sample, add 50 µL of internal standard working solution (this compound in a suitable solvent).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) with Phenylboronic Acid (PBA)
-
Condition a PBA SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., ammonium acetate, pH 8.5).
-
To 200 µL of plasma sample, add the internal standard (this compound).
-
Dilute the sample with 800 µL of equilibration buffer.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic wash (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with 1 mL of an acidic organic solvent (e.g., 1% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 3.0 min: 95% to 30% B
-
3.0 - 3.5 min: 30% to 95% B
-
3.5 - 5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
This compound: m/z 249.1 -> 113.1
-
Ribavirin: m/z 245.1 -> 113.1
-
-
Source Parameters: Optimize according to the instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC–MS/MS method for the intracellular determination of ribavirin monophosphate and ribavirin triphosphate in CEMss cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. celerion.com [celerion.com]
Troubleshooting poor signal intensity for D4-Ribavirin
Welcome to the technical support center for D4-Ribavirin analysis. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to poor signal intensity in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or non-existent signal for this compound in our LC-MS/MS analysis. What are the potential causes?
A1: Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:
-
Sample Preparation: Inefficient extraction, sample degradation, or the presence of interfering substances from the matrix can all suppress the signal.
-
Chromatography: As a polar molecule, this compound can be challenging to retain on standard reversed-phase columns, leading to poor peak shape and intensity. Co-elution with isobaric interferences can also mask the signal.
-
Mass Spectrometry: Suboptimal ionization or fragmentation parameters, as well as matrix effects, can significantly reduce the signal intensity.
Q2: How can we improve the extraction of this compound from biological matrices like plasma or serum?
A2: A simple and often effective method for extracting this compound from plasma or serum is protein precipitation.[1][2] For more complex matrices or to remove interfering substances, Solid Phase Extraction (SPE) is a robust option.[3][4][5]
Q3: What type of SPE cartridge is recommended for this compound?
A3: For a polar compound like this compound, a Hypercarb (porous graphitic carbon) or an aminopropyl (NH2) SPE cartridge can be effective.[3][5]
Q4: Our this compound peak is broad and shows poor retention on our C18 column. What chromatographic strategy do you recommend?
A4: Due to its high polarity, this compound is often poorly retained on traditional reversed-phase columns.[6] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for polar analytes.[6][7] Alternatively, a Hypercarb column is also well-suited for retaining polar compounds like Ribavirin.[3][8] Using a silica column with a high percentage of organic solvent in the mobile phase can also enhance retention and sensitivity.[1]
Q5: We suspect isobaric interference is affecting our this compound signal. What is a common source of this interference and how can we resolve it?
A5: A common source of isobaric interference for Ribavirin and its analogs is the endogenous nucleoside, uridine.[2][6][8] Since this compound will have a different mass, direct isobaric interference from endogenous compounds is less likely to be the primary issue for the deuterated standard itself, but it's a critical consideration for the non-labeled analyte. However, it is still crucial to achieve chromatographic separation from other matrix components that could cause ion suppression. To resolve this, ensure your chromatographic method provides baseline separation of your analyte from any interfering peaks.[2][7][8]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation
If you suspect your sample preparation is the source of poor signal intensity, follow these steps:
-
Evaluate Extraction Efficiency: Compare the signal intensity of a neat standard solution with that of a matrix-spiked sample that has undergone the extraction process. A significant drop in signal suggests poor recovery.
-
Optimize Protein Precipitation: If using protein precipitation, ensure the solvent-to-sample ratio is adequate for complete protein removal. Acetonitrile is a common choice.
-
Refine SPE Method: If using SPE, ensure the cartridge is properly conditioned and that the wash and elution steps are optimized for this compound.
-
Check for Sample Stability: Ribavirin concentrations in plasma can be affected by storage conditions.[7] Ensure samples are handled and stored correctly to prevent degradation. For instance, it is recommended that samples for ribavirin estimation be kept at 4°C, separated within 2 hours of collection, and stored at -20°C for long-term storage.[7]
Guide 2: Enhancing Chromatographic Performance
For issues related to chromatography, consider the following:
-
Column Selection: As mentioned, for polar molecules like this compound, a HILIC or Hypercarb column is often more effective than a standard C18 column.[3][6][7][8]
-
Mobile Phase Optimization:
-
For HILIC, a high organic content (typically acetonitrile) in the mobile phase is required for retention.
-
Adding a small amount of a volatile buffer, such as ammonium formate, can improve peak shape and ionization efficiency.[7]
-
-
Gradient Adjustment: Optimize the gradient elution to ensure adequate separation from matrix components and potential interferences.
Guide 3: Fine-Tuning Mass Spectrometry Parameters
To improve signal detection in the mass spectrometer:
-
Source Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.
-
MRM Transition Selection: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. These may need to be determined empirically.
-
Investigate Matrix Effects: Matrix effects can suppress the ionization of your analyte. These can be assessed by comparing the signal of a standard in a clean solvent to a standard spiked into a post-extraction blank matrix. If significant suppression is observed, improving the sample cleanup or chromatographic separation is necessary.
Quantitative Data Summary
The following table summarizes typical parameters used in LC-MS/MS methods for Ribavirin analysis, which can serve as a starting point for optimizing your this compound method.
| Parameter | Typical Value/Condition | Reference |
| Chromatography Column | Hypercarb, HILIC, Silica | [1][3][6][7][8] |
| Mobile Phase A | 5mM Ammonium Acetate with 0.1% Formic Acid | [3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| Ribavirin MRM Transition | m/z 245 -> 113 | [5] |
| Internal Standard | 13C5-Ribavirin | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol provides a general procedure for the extraction of this compound using protein precipitation.
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[1][3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound signal.
References
- 1. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
D4-Ribavirin storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of D4-Ribavirin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ribavirin?
A1: this compound is an isotopically labeled version of Ribavirin, a broad-spectrum antiviral agent. In this compound, four hydrogen atoms have been replaced with deuterium (D or ²H), a stable, non-radioactive isotope.[1] This labeling makes it a valuable tool in research, particularly in pharmacokinetic studies, as it can be distinguished from unlabeled Ribavirin using mass spectrometry.[2][3] The chemical properties and biological activity are generally considered identical to the unlabeled counterpart.
Q2: How should I store lyophilized this compound powder?
A2: Lyophilized this compound should be stored at -20°C in a desiccated environment.[4] It is crucial to protect it from moisture and light.[1] For long-term storage, keeping the container tightly sealed and in a freezer is recommended. Under these conditions, the lyophilized powder is stable for up to 24 months.[4]
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: To prepare a stock solution, allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and water.[4][5] For a 20 mM stock solution from 5 mg of powder, you would reconstitute it in 1.02 ml of DMSO.[4] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a suitable organic solvent like DMF and then dilute with the aqueous buffer of choice.[5] All solution preparation should be conducted using sterile techniques.
Q4: How should I store this compound solutions?
A4: Once in solution, this compound should be stored at -20°C.[4] It is recommended to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[4] When stored at -20°C, the solution should be used within one month to prevent loss of potency.[4] Aqueous solutions are not recommended for storage for more than one day.[5] However, one study on Ribavirin for inhalation solution demonstrated stability for at least 45 days when frozen (-20°C), refrigerated (0°C to 4°C), or at room temperature (20°C to 25°C).[6][7]
Storage Condition Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 24 months[4] | Desiccated, protected from light[1] |
| Solution in DMSO | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles |
| Aqueous Solution | 2°C - 8°C | Not recommended for more than 24 hours[5] | Sterile conditions |
| Reconstituted Inhalation Solution | Room Temperature (20-30°C) | Up to 24 hours[8][9] | Sterile conditions |
| Extemporaneous Oral Suspension (40mg/mL) | 4°C | Up to 28 days[10] | Protected from light |
Troubleshooting Guides
Issue: The this compound powder appears clumpy or discolored.
-
Possible Cause: Moisture contamination or degradation.
-
Solution: Do not use the compound if its physical appearance has changed. Contact the manufacturer for a replacement. To prevent this, always allow the vial to warm to room temperature before opening and store it in a desiccator.
Issue: My this compound solution is cloudy or contains precipitates.
-
Possible Cause: The solubility limit may have been exceeded, or the compound may be precipitating out of solution at a lower temperature. Precipitation of ribavirin has been noted during the thawing of frozen samples.[6]
-
Solution: Gently warm the solution and vortex to see if the precipitate redissolves. The drug should go back into solution once the thawing process is complete.[6] If it does not, consider preparing a fresh, more dilute solution. Ensure the pH of your buffer is within the stable range for Ribavirin (approximately 4.1 to 5.5).[6][9]
Issue: I am seeing unexpected results in my mass spectrometry analysis.
-
Possible Cause: This could be due to chemical degradation of the this compound or isotopic exchange.
-
Solution: Verify the purity and integrity of your this compound stock. This can be done using analytical techniques like HPLC or LC-MS/MS to check for degradation products and confirm the isotopic enrichment.[1]
Experimental Protocols
Protocol 1: General Handling and Safety Precautions
Given that Ribavirin has demonstrated mutagenic and carcinogenic properties in animal studies, it is prudent to handle this compound with care.[11][12]
-
Engineering Controls: Handle this compound, especially in its powder form, in a certified Class II Biological Safety Cabinet (BSC) or a fume hood to avoid inhalation of dust particles.[11][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[12][14][15] Consider double gloving.[12]
-
Spill Management: In case of a spill, clean the area immediately. For minor spills of the powder, dampen with water to prevent dusting before sweeping or vacuuming with a HEPA-filtered vacuum.[12]
-
Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous materials, similar to the disposal of antineoplastic agents.[11][12]
Protocol 2: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Acclimatization: Remove the vial of lyophilized this compound from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.
-
Calculation: this compound has a molecular weight of approximately 248.2 g/mol (C8H8D4N4O5). To prepare a 10 mM solution from 1 mg of powder, you will need: (1 mg) / (248.2 mg/mmol) = 0.00403 mmol (0.00403 mmol) / (10 mmol/L) = 0.000403 L = 403 µL of DMSO.
-
Reconstitution: In a BSC, carefully open the vial. Add the calculated volume of sterile DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the solution into single-use, light-protecting tubes. Store the aliquots at -20°C.
Visualizations
Caption: Workflow for receiving, preparing, and storing this compound.
Caption: Troubleshooting guide for this compound solution precipitation.
Caption: Factors affecting the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 4. Ribavirin | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DailyMed - RIBAVIRIN powder, for solution [dailymed.nlm.nih.gov]
- 9. Ribavirin for Inhalation Solution, USP [dailymed.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. msd.com [msd.com]
- 15. dev.sheqmanagement.com [dev.sheqmanagement.com]
Technical Support Center: D4-Ribavirin Chromatographic Analysis
Troubleshooting Guide: Resolving Chromatographic Peak Splitting for D4-Ribavirin
This guide provides a structured approach to diagnosing and resolving peak splitting issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak splitting in HPLC analysis of this compound?
Peak splitting in HPLC can be broadly categorized into two scenarios: splitting of all peaks or splitting of a single peak.
If all peaks in your chromatogram are splitting, the issue likely lies with the HPLC system hardware, upstream of the column. Common causes include:
-
Blocked Column Frit: A blockage in the inlet frit of the column can disrupt the sample flow path, leading to peak splitting for all analytes.[1][2]
-
Column Void: A void or channel in the column packing material can create multiple paths for the analyte to travel, resulting in different retention times and a split peak.[1][3]
-
Improper Connections: Loose fittings or improper ferrule depth in the tubing and connections between the injector and the detector can introduce dead volume and cause peak distortion.[4]
If only the This compound peak is splitting, the problem is more likely related to the specific method parameters or the sample itself.[1][2] Potential causes include:
-
Sample Solvent Effects: A mismatch between the elution strength of the sample solvent and the mobile phase can cause peak distortion.[5][6][7] If the sample solvent is significantly stronger than the mobile phase, it can lead to peak fronting or splitting.
-
Co-elution of an Interfering Compound: It's possible that another compound is eluting at a very similar retention time to this compound, giving the appearance of a split peak.[1]
-
On-Column Degradation or Isomerization: The analyte may be unstable under the analytical conditions, leading to the formation of degradation products or isomers that elute close to the parent peak.
-
Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase and lead to peak distortion.[3]
Q2: How can I systematically troubleshoot peak splitting for this compound?
A logical, step-by-step approach is the most effective way to identify and resolve the issue. The following workflow can guide your troubleshooting process.
Troubleshooting Workflow
Caption: A flowchart outlining the systematic troubleshooting process for resolving chromatographic peak splitting.
Experimental Protocols
Here are detailed protocols for the key troubleshooting steps mentioned in the workflow.
Protocol 1: Column and System Checks
-
Inspect Connections: Carefully examine all tubing and fittings between the injector, column, and detector. Ensure that all connections are secure and that there are no visible leaks. For PEEK fittings, avoid over-tightening. For stainless steel fittings, ensure the ferrule is set at the correct depth.[4]
-
Replace Inlet Frit: If you suspect a blockage, replace the inlet frit of the column.[1][2] This is a common cause of increased backpressure and peak distortion.
-
Column Reversal and Flushing:
-
Disconnect the column from the detector.
-
Connect the column outlet to the injector.
-
Flush the column with a strong, compatible solvent at a low flow rate. This can help to remove any particulate matter that may be lodged at the head of the column.
-
-
Column Replacement: If the above steps do not resolve the issue, the column itself may be irreversibly damaged (e.g., a void has formed).[1][3] Replace it with a new column of the same type.
Protocol 2: Method and Sample Adjustments
-
Injection Volume Reduction: Reduce the injection volume by half and re-run the analysis. If the split peak resolves into two smaller, distinct peaks, this suggests co-elution of two different compounds.[1][2]
-
Mobile Phase Modification:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Ribavirin.[8] Prepare fresh mobile phase and consider adjusting the pH to improve peak shape. A study on Ribavirin analysis found that a mobile phase pH of 6.5 provided good separation.[8]
-
Organic Modifier Concentration: Adjusting the concentration of the organic modifier (e.g., methanol or acetonitrile) can alter selectivity and potentially resolve co-eluting peaks.[9]
-
-
Column Temperature Optimization:
-
Column temperature affects retention time, peak shape, and backpressure.[10][11]
-
Increasing the temperature generally leads to shorter retention times, while lowering it can improve resolution between closely eluting peaks.[10][12]
-
Ensure the mobile phase is pre-heated to the column temperature to avoid thermal gradients that can cause peak distortion.[11]
-
-
Sample Solvent Modification:
Quantitative Data Summary
The following table summarizes key chromatographic parameters that can be adjusted to resolve peak splitting, with typical ranges for Ribavirin analysis.
| Parameter | Typical Range for Ribavirin Analysis | Potential Impact on Peak Splitting |
| Mobile Phase pH | 3.0 - 7.0 | Affects ionization and retention; can resolve co-eluting peaks.[8][9] |
| Organic Modifier (%) | 2 - 20% Methanol or Acetonitrile | Alters selectivity and retention time.[9] |
| Column Temperature | 25°C - 55°C | Influences peak shape, retention, and backpressure.[10][11][12] |
| Flow Rate | 0.7 - 1.0 mL/min | Can affect peak width and resolution.[8][9] |
| Injection Volume | 5 - 20 µL | High volumes can lead to sample overload and peak distortion.[3] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential causes of peak splitting and their relationships.
Caption: A diagram illustrating the potential causes of chromatographic peak splitting.
By systematically working through these troubleshooting steps and considering the potential causes, you should be able to identify and resolve the peak splitting issue for your this compound analysis.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. uhplcs.com [uhplcs.com]
- 4. support.waters.com [support.waters.com]
- 5. lcms.cz [lcms.cz]
- 6. Liquid phase solvent effects also have a positive effect_ Learn about solvent focus [uhplcslab.com]
- 7. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 8. High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Restek - Blog [restek.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Contamination sources affecting D4-Ribavirin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during D4-Ribavirin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound experiments?
The primary sources of contamination in this compound experiments can be broadly categorized into three areas: issues related to the isotopic labeling of the molecule, impurities from the chemical synthesis process, and interferences from the experimental system itself.
-
Isotopic Impurities and Exchange: The most critical contamination source for a deuterated standard like this compound is the presence of molecules with fewer than four deuterium atoms (e.g., D3, D2, D1, and unlabeled Ribavirin). This can arise from incomplete deuteration during synthesis or from hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the environment (e.g., solvents).[1][2]
-
Synthesis-Related Impurities: The chemical synthesis of Ribavirin and its deuterated analogs can introduce several impurities. These can include stereoisomers (like the α-anomer of Ribavirin), starting materials, and reaction byproducts.[3][4]
-
Metabolites and Endogenous Compounds: In biological experiments, this compound can be metabolized into phosphorylated forms (mono-, di-, and tri-phosphate) and other degradation products.[5][6][7] Additionally, endogenous molecules from the biological matrix, such as uridine, are isobaric with Ribavirin and can interfere with mass spectrometry-based detection if not properly separated chromatographically.[8][9]
-
Handling and Storage Issues: Improper handling and storage of this compound can lead to degradation or promote H/D exchange. Factors such as the use of protic solvents (e.g., water, methanol), exposure to acidic or basic conditions, and elevated temperatures can compromise the integrity of the compound.[10][11]
Q2: My mass spectrometry results show a peak for unlabeled Ribavirin in my this compound standard. What could be the cause?
Observing a signal for the unlabeled analyte in a deuterated standard solution is a common issue that can stem from two main sources:
-
Isotopic Impurity from Synthesis: The this compound standard may contain a small percentage of unlabeled Ribavirin as an impurity from the manufacturing process. The isotopic purity of the standard should be verified from the certificate of analysis provided by the supplier.[2]
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the this compound molecule may be exchanging with hydrogen atoms from the solvent or sample matrix.[1][12] This "back-exchange" is more likely to occur if the deuterium labels are in chemically labile positions and are exposed to protic solvents, non-neutral pH, or high temperatures.[2][10]
To troubleshoot this, you can perform a stability study by incubating the this compound standard in your experimental solvent or matrix over time and analyzing the samples at different time points to see if the unlabeled Ribavirin peak increases.[1]
Q3: How can I minimize isotopic exchange of my this compound standard?
Minimizing isotopic exchange is crucial for maintaining the accuracy of your experiments. Here are several strategies:
-
Proper Solvent Selection: When preparing stock solutions, use aprotic solvents (e.g., acetonitrile, DMSO) whenever possible. If aqueous solutions are necessary, prepare them fresh before use and minimize their storage time.
-
Control of pH: Store and handle this compound solutions at a neutral pH. Avoid strongly acidic or basic conditions, as these can catalyze H/D exchange.[11][13]
-
Temperature Control: Store this compound solutions at low temperatures (e.g., -20°C or -80°C) to reduce the rate of chemical reactions, including H/D exchange.[10]
-
Optimize LC-MS Conditions: During liquid chromatography, using a mobile phase with a pH between 2.5 and 3 can help minimize back-exchange.[13] Additionally, reducing the ion source temperature in the mass spectrometer can sometimes prevent in-source exchange.[2]
Q4: What are the potential synthesis-related impurities I should be aware of?
Besides isotopic variants, several chemical impurities can be present in a this compound preparation. These are often listed on the certificate of analysis and can include:
-
Ribavirin Impurity B: The α-anomer of Ribavirin.
-
Ribavirin Impurity C: 1,2,4-Triazole-3-carboxylic Acid.
-
Ribavirin Impurity D: 1H-1,2,4-Triazole-3-carboxamide.
-
Ribavirin Impurity H: 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester.
The presence of these impurities can be determined by analytical techniques such as HPLC-UV or LC-MS/MS.[4]
Q5: How do Ribavirin metabolites affect my experiments?
In cellular or in vivo experiments, this compound is metabolized by cellular enzymes into its monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP) forms.[5][7] These phosphorylated metabolites are the biologically active forms of the drug. It is important to be aware of this metabolic activation as it can influence the interpretation of experimental results. For instance, if you are measuring the overall effect of this compound on a cellular process, you are likely observing the combined effects of the parent compound and its active metabolites.
Data Presentation
Table 1: Common Contamination Sources in this compound Experiments and their Potential Impact
| Contaminant Type | Specific Examples | Source | Potential Impact on Experiments |
| Isotopic Impurities | D3-, D2-, D1-Ribavirin, Unlabeled Ribavirin | Incomplete synthesis, Hydrogen-Deuterium Exchange | Inaccurate quantification in mass spectrometry, overestimation of analyte concentration.[1][12] |
| Synthesis-Related Impurities | Ribavirin Impurity B (α-anomer), Impurity C (Triazole carboxylic acid), Impurity D (Triazole carboxamide) | Chemical Synthesis | Potential for off-target biological effects, interference with analytical signals.[4] |
| Metabolites | Ribavirin-monophosphate, -diphosphate, -triphosphate | Cellular metabolism in biological systems | Confounding biological activity, potential for analytical interference if not separated.[5][7] |
| Endogenous Compounds | Uridine, Cytosine | Biological matrix (e.g., serum, plasma) | Isobaric interference in mass spectrometry leading to inaccurate quantification.[8][9] |
| Degradation Products | Products from hydrolysis or photolysis | Improper storage and handling | Reduced concentration of the active compound, potential for interfering peaks in analytical methods. |
Experimental Protocols
Protocol 1: Troubleshooting Isotopic Instability of this compound
This protocol outlines a systematic approach to investigate and confirm suspected isotopic exchange of this compound.
-
Review Certificate of Analysis: Carefully examine the certificate of analysis for your this compound standard. Note the stated isotopic purity and the positions of the deuterium labels. Labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups are more prone to exchange.[10]
-
Prepare Fresh Solutions: Prepare a fresh stock solution of this compound in a suitable aprotic solvent (e.g., DMSO, acetonitrile). From this, prepare working solutions in the solvent system used in your experiments (e.g., mobile phase, cell culture media).
-
Time-Course Stability Study:
-
Analyze a sample of the freshly prepared working solution immediately (T=0) using LC-MS/MS.
-
Incubate the working solution under your typical experimental conditions (e.g., room temperature, 37°C in an autosampler).
-
Analyze aliquots of the incubated solution at regular intervals (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the this compound. A significant decrease over time suggests degradation or exchange.
-
Monitor the peak area of the unlabeled Ribavirin. A concurrent increase in the unlabeled peak area is a strong indicator of H/D exchange.[12]
-
Acquire full-scan mass spectra to look for the appearance of peaks corresponding to D3-, D2-, and D1-Ribavirin.
-
-
Corrective Actions: Based on the results, optimize your experimental workflow. This may include preparing solutions more frequently, changing the solvent, adjusting the pH, or lowering the storage and analysis temperature.[1]
Protocol 2: Detection of Synthesis-Related Impurities by HPLC-UV
This protocol provides a general method for the detection of non-isotopic impurities in a this compound sample.
-
Standard Preparation: Prepare a standard solution of your this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or mobile phase).
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20mM potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[2][5]
-
Flow Rate: A flow rate of 0.8-1.0 mL/min is generally appropriate.
-
-
Chromatographic Run: Inject the this compound standard solution into the HPLC system and record the chromatogram.
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Look for any additional peaks in the chromatogram. The retention times of these peaks can be compared to known impurities if reference standards are available.
-
The area of the impurity peaks relative to the main peak can be used to estimate the level of contamination.
-
Mandatory Visualizations
Caption: Logical relationship of this compound contamination sources.
Caption: Troubleshooting workflow for this compound contamination.
Caption: Simplified metabolic pathways of Ribavirin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. news-medical.net [news-medical.net]
- 6. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Ribavirin (HMDB0014949) [hmdb.ca]
- 8. lcms.cz [lcms.cz]
- 9. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry of Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting mass spectrometer settings for the analysis of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the "chromatographic isotope effect" and how does it affect my analysis of deuterated compounds?
A1: The chromatographic isotope effect, often termed the "chromatographic deuteration effect" (CDE), is the phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated (protiated) counterparts.[1] In reversed-phase liquid chromatography (RPLC), the most common chromatography mode, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[1] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase.[1] This weaker interaction results in a faster elution from the column.[1] In normal-phase liquid chromatography (NPLC), the opposite effect can sometimes be observed, with deuterated compounds having longer retention times due to altered polar interactions.[1]
Q2: How significant is the retention time shift for deuterated compounds, and can it impact my quantitative results?
A2: The magnitude of the retention time shift depends on several factors, including the number and position of deuterium atoms, the chromatography conditions (e.g., column, mobile phase), and the analyte's properties.[1] While often small, this shift can be significant enough to cause the deuterated internal standard to not perfectly co-elute with the analyte.[2] If the analyte and internal standard elute into regions with different levels of matrix effects (ion suppression or enhancement), it can lead to inaccurate quantification.[2] Therefore, it is crucial to evaluate the co-elution of the analyte and the deuterated internal standard during method development.
Q3: What is "isotopic exchange" or "back-exchange," and how can I prevent it?
A3: Isotopic exchange, or back-exchange, is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[3] This is a major concern as it alters the mass of the internal standard, leading to inaccurate quantification.[3] Back-exchange is more likely to occur if deuterium atoms are located on labile positions, such as on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups.[4] To minimize this, it is recommended to use standards where deuterium atoms are placed on stable, non-labile positions, like aromatic rings or aliphatic carbons.[5] Storing standards in aprotic solvents and maintaining a neutral pH can also help prevent back-exchange.[6]
Q4: What level of isotopic purity is recommended for a deuterated internal standard?
A4: For most quantitative mass spectrometry applications, an isotopic enrichment of >98% is generally recommended.[7] Low isotopic purity means that the deuterated standard contains a significant amount of the unlabeled analyte.[6] This can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[7] It is essential to review the certificate of analysis provided by the supplier to confirm the isotopic purity of the deuterated standard.
Q5: Can deuterium labeling affect the fragmentation pattern of a compound in MS/MS analysis?
A5: Yes, deuterium labeling can alter the fragmentation pattern of a molecule. The kinetic isotope effect (KIE) comes into play, where the stronger C-D bond can make fragmentation pathways that involve the cleavage of this bond less favorable compared to the corresponding C-H bond cleavage in the unlabeled analyte.[1] This can lead to changes in the relative abundances of fragment ions or even the emergence of different fragment ions. These differences should be considered when developing multiple reaction monitoring (MRM) methods.
Troubleshooting Guides
Issue 1: Low Signal Intensity of the Deuterated Internal Standard
Symptoms:
-
The peak intensity of the deuterated internal standard is significantly lower than expected.
-
Poor signal-to-noise ratio for the internal standard, compromising the limit of quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | 1. Perform a post-column infusion experiment: Infuse a constant flow of the deuterated standard post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates ion suppression.[3] 2. Optimize chromatography: Adjust the gradient or change the column to separate the internal standard from the suppressive matrix components.[3] 3. Dilute the sample: Reducing the concentration of matrix components can minimize ion suppression.[3] |
| Isotopic Back-Exchange | 1. Review the labeling position: Check the certificate of analysis to ensure deuterium atoms are on stable, non-exchangeable positions.[8] 2. Conduct a stability study: Incubate the deuterated standard in the sample matrix or mobile phase at different time points and temperatures to assess label stability.[8] 3. Adjust solvent and pH: Store stock solutions in aprotic solvents and maintain a neutral pH where possible.[6] |
| Incorrect Concentration | 1. Prepare a fresh stock solution: Rule out degradation or evaporation issues by preparing a new stock solution from the original material.[8] 2. Perform direct infusion analysis: Infuse a dilution series of the fresh stock to create a concentration-response curve and verify the concentration of your working solution.[8] |
| Suboptimal Mass Spectrometer Settings | 1. Tune the instrument for the deuterated compound: Do not assume the optimal parameters for the analyte are identical for the deuterated standard. Infuse the standard and optimize source and compound parameters (see Experimental Protocol 1).[8] |
Issue 2: Chromatographic Separation of Analyte and Deuterated Internal Standard
Symptoms:
-
The deuterated internal standard has a noticeably different retention time from the non-deuterated analyte.
-
Inconsistent quantitative results, especially in complex matrices.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chromatographic Deuterium Isotope Effect (CDE) | 1. Shallow the gradient: A less steep gradient around the elution time of the compounds can improve co-elution.[8] 2. Introduce an isocratic hold: A short isocratic hold just before elution can help reduce separation.[8] 3. Adjust mobile phase composition: Minor changes to the organic modifier or aqueous phase can alter selectivity.[6] |
| Differential Matrix Effects | 1. Evaluate matrix effects across the peak: If separation persists, assess if ion suppression/enhancement is uniform across the elution window of both peaks. If not, achieving co-elution is critical.[2] |
| Use of a Different Isotope Label | 1. Consider ¹³C or ¹⁵N labeled standards: These heavy isotopes do not typically exhibit a chromatographic isotope effect and will co-elute with the analyte.[4] |
Quantitative Data Summary
Table 1: Impact of Deuteration on Reversed-Phase LC Retention Time
| Compound Class | Number of Deuterium Atoms | Retention Time Shift (Analyte tR - Standard tR) | Reference |
| Peptides (dimethyl labeled) | 2-4 | ~2.0 - 2.9 seconds | [9] |
| Olanzapine | 3 | Not specified, but eluted earlier | [10] |
| Des-methyl olanzapine | 8 | Not specified, but eluted earlier | [10] |
| Armodafinil | 3 | Co-eluted | [11] |
| Vitamin D Metabolites | 3 | Co-eluted | [1] |
Note: A positive retention time shift indicates the deuterated compound eluted earlier.
Experimental Protocols
Protocol 1: Tuning Mass Spectrometer Parameters for a Deuterated Internal Standard
This protocol outlines the steps for optimizing the cone voltage (or declustering potential) and collision energy for a deuterated internal standard using direct infusion on a triple quadrupole mass spectrometer.
Methodology:
-
Prepare the Infusion Solution:
-
Prepare a solution of the deuterated internal standard in a solvent composition similar to the mobile phase at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable signal (e.g., 100-1000 ng/mL).
-
-
Infuse the Standard:
-
Set up the mass spectrometer for direct infusion using a syringe pump at a constant flow rate (e.g., 5-20 µL/min).
-
-
Optimize Cone Voltage/Declustering Potential (DP):
-
In the instrument control software, set up a scan to monitor the precursor ion of the deuterated standard.
-
Ramp the cone voltage/DP across a relevant range (e.g., 5-100 V) while keeping the collision energy low or off.
-
Identify the voltage that produces the maximum intensity for the precursor ion. This is the optimal cone voltage/DP.
-
-
Optimize Collision Energy (CE):
-
Set the cone voltage/DP to the optimized value from the previous step.
-
Set up a product ion scan to observe the fragmentation of the deuterated precursor ion.
-
To find the major fragment ions, acquire spectra at a moderate collision energy (e.g., 20-40 eV).
-
Select the most abundant and specific fragment ions for multiple reaction monitoring (MRM).
-
For each selected fragment ion, perform a collision energy ramp (e.g., 5-60 eV).
-
Plot the intensity of each fragment ion against the collision energy to determine the optimal CE for each transition.
-
-
Compare with Non-Deuterated Analyte:
-
Repeat steps 1-4 for the non-deuterated analyte.
-
Compare the optimal cone voltage/DP and collision energies for the deuterated and non-deuterated compounds. While they are often similar, they may not be identical due to the kinetic isotope effect influencing fragmentation.
-
-
Finalize the MRM Method:
-
Create the final MRM method using the optimized parameters for both the analyte and the deuterated internal standard.
-
Protocol 2: Assessing the Isotopic Purity of a Deuterated Standard
This protocol describes a method to determine the isotopic purity of a deuterated standard using high-resolution mass spectrometry (HRMS).
Methodology:
-
Prepare a High-Concentration Solution:
-
Prepare a solution of the deuterated standard in a suitable solvent at a concentration significantly higher than that used in the analytical method to ensure a strong signal for all isotopic species.
-
-
Acquire Full Scan Mass Spectra:
-
Infuse the solution directly into the HRMS instrument or perform an LC-HRMS analysis.
-
Acquire data in full scan mode with a mass range that encompasses the unlabeled analyte and all deuterated species. Ensure the mass resolution is sufficient to resolve the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (e.g., M+1, M+2, M+3, etc.).
-
Integrate the peak areas or intensities for each isotopic species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Intensity of Desired Deuterated Peak / (Sum of Intensities of All Related Isotopic Peaks)] x 100
-
-
-
Assess Contribution to Analyte Signal:
-
Prepare a "zero sample" consisting of a blank matrix spiked with the deuterated internal standard at the working concentration.
-
Analyze this sample using the final analytical method.
-
The signal detected in the analyte's MRM transition represents the contribution from the unlabeled impurity in the deuterated standard. This should be negligible, typically less than 0.1% of the internal standard's response.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity of a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uab.edu [uab.edu]
Validation & Comparative
A Comparative Guide to D4-Ribavirin and 13C5-Ribavirin as Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. This guide provides a comprehensive comparison of two stable isotope-labeled (SIL) internal standards for the antiviral drug Ribavirin: Deuterium-labeled Ribavirin (D4-Ribavirin) and Carbon-13-labeled Ribavirin (13C5-Ribavirin).
Executive Summary: The Isotope Effect and Its Implications
The primary differentiator between deuterium-labeled and 13C-labeled internal standards lies in the "isotope effect." The larger relative mass difference between deuterium (D) and hydrogen (H) can lead to slight changes in physicochemical properties. This can result in chromatographic separation of the deuterated standard from the unlabeled analyte, a phenomenon less pronounced with 13C-labeling. This chromatographic shift can compromise the internal standard's ability to accurately compensate for matrix effects and variations in ionization efficiency, potentially leading to less accurate quantification.
Performance Comparison: this compound vs. 13C5-Ribavirin
Based on a comprehensive review of available literature, 13C5-Ribavirin emerges as the superior choice for an internal standard in the bioanalysis of Ribavirin. This is primarily due to its closer physicochemical similarity to the native analyte, which ensures better co-elution and more accurate compensation for analytical variabilities.
The following table summarizes the performance characteristics, with quantitative data for 13C5-Ribavirin extracted from a published validation study.[1] Due to the lack of a directly comparable validation study for this compound, its performance is assessed based on the known behavior of deuterated standards.
| Performance Metric | This compound (Deuterium-Labeled) | 13C5-Ribavirin (Carbon-13-Labeled) | Rationale & Implication for Ribavirin Analysis |
| Chromatographic Co-elution with Ribavirin | May exhibit a slight retention time shift, eluting earlier than the analyte. | Co-elutes perfectly with the unlabeled analyte. | Perfect co-elution is crucial for accurate compensation of matrix effects that can vary across the chromatographic peak. 13C5-Ribavirin is more likely to experience the exact same matrix effects as Ribavirin, leading to more precise and accurate quantification.[2] |
| Isotopic Stability | Deuterium labels, particularly on certain positions, can be susceptible to back-exchange with protons from the solvent, which can lead to a loss of the labeled signal and inaccurate results. | The 13C label is incorporated into the carbon skeleton of the molecule and is highly stable under typical analytical conditions, with no risk of back-exchange. | The higher stability of the 13C label ensures the integrity of the internal standard throughout the analytical process, contributing to the overall robustness of the method. |
| Matrix Effect | Prone to differential matrix effects if chromatographic separation occurs. | Experiences the same matrix effects as the analyte due to co-elution. In a study, the matrix effect for Ribavirin and 13C5-Ribavirin was found to be very similar (83% vs. 80%).[1] | Similar matrix effects for the analyte and internal standard are essential for accurate quantification in complex biological matrices like plasma or blood. |
| Recovery | Recovery may differ slightly from the analyte if there are differences in extraction behavior. | Exhibits nearly identical recovery to the analyte. A study reported comparable recovery for Ribavirin and 13C5-Ribavirin (47% vs. 44%).[1] | Consistent recovery between the analyte and internal standard ensures that any loss during sample preparation is accurately accounted for. |
| Accuracy & Precision | Potentially lower accuracy and precision due to the isotope effect. | High accuracy and precision. A validated method using 13C5-Ribavirin reported intra-assay precision of 3.3% to 9.4% and inter-assay precision of 6.2% to 7.8%.[1] | For regulated bioanalysis and clinical studies, the high accuracy and precision offered by 13C5-Ribavirin are paramount. |
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of intracellular Ribavirin mono-, di-, and triphosphates using 13C5-Ribavirin as the internal standard.[1]
Sample Preparation
-
Cell Lysing and Fractionation: Isolate peripheral blood mononuclear cells (PBMCs) and lyse the cells to release intracellular contents. The mono-, di-, and triphosphate fractions are then separated using strong anion exchange solid-phase extraction.
-
Dephosphorylation: The separated phosphate fractions are dephosphorylated to the parent Ribavirin using a suitable enzyme.
-
Solid-Phase Extraction (SPE): The dephosphorylated sample is further purified and concentrated using a solid-phase extraction cartridge.
-
Internal Standard Spiking: A known amount of 13C5-Ribavirin internal standard is added to the sample.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Develosil C30 Reversed-Phase-Aqueous, 140Å, 150 × 2.0 mm, 3 µm particle size
-
Mobile Phase: 2% acetonitrile and 0.1% formic acid in ultrapure water
-
Flow Rate: 200 µL/min (isocratic)
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ribavirin: m/z 245.1 → 113.1
-
13C5-Ribavirin: m/z 250.1 → 113.1
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of Ribavirin in a biological matrix using a stable isotope-labeled internal standard.
Caption: Workflow for Ribavirin quantification using an internal standard.
Conclusion
For researchers and drug development professionals requiring the highest level of accuracy and robustness in the quantification of Ribavirin, 13C5-Ribavirin is the recommended internal standard . Its key advantages include perfect co-elution with the native analyte, ensuring optimal correction for matrix effects, and superior isotopic stability. While this compound may be a more readily available or cost-effective option, the potential for chromatographic separation and isotopic exchange introduces a higher risk of analytical error. The investment in a 13C-labeled internal standard is justified by the generation of more reliable and defensible pharmacokinetic and clinical data.
References
- 1. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D4-Ribavirin and Other Deuterated Isotopes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D4-Ribavirin and other deuterated isotopes of the broad-spectrum antiviral agent, Ribavirin. While specific experimental data for this compound is not publicly available, this document leverages the established principles of deuterium substitution in medicinal chemistry to project its potential advantages over the non-deuterated parent drug. The information presented is intended to guide research and development efforts in the pursuit of enhanced therapeutic agents.
Introduction to Deuterated Ribavirin
Ribavirin is a guanosine analog effective against a range of RNA and DNA viruses.[1][2] Its clinical utility, however, can be limited by factors such as dose-dependent side effects.[3] Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed to improve the pharmacokinetic and metabolic profiles of drugs.[4] This modification can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can, in turn, slow down metabolic processes.[5]
A commercially available deuterated Ribavirin, Ribavirin-15N, d2, demonstrates the feasibility of creating such analogs.[6] While this guide focuses on a hypothetical "this compound," the principles discussed are applicable to other deuterated isotopes of the molecule.
The Kinetic Isotope Effect and Its Impact on Metabolism
The primary rationale for deuterating drug molecules lies in the kinetic isotope effect (KIE). The greater mass of deuterium results in a lower vibrational frequency of the C-D bond, requiring more energy to break than a C-H bond.[5] When C-H bond cleavage is the rate-limiting step in a drug's metabolism, deuteration at that specific position can significantly slow down the metabolic rate.[7]
Ribavirin is metabolized through two main pathways: reversible phosphorylation to its active mono-, di-, and triphosphate forms, and degradation via deribosylation and amide hydrolysis.[1] In vitro studies suggest that Ribavirin is not a substrate of cytochrome P450 (CYP450) enzymes.[1][8] Therefore, the metabolic sites susceptible to the KIE would likely be those involved in the degradative pathway.
Projected Pharmacokinetic Comparison: this compound vs. Ribavirin
Based on the principles of deuteration, the following table summarizes the anticipated pharmacokinetic differences between a hypothetical this compound and the conventional, non-deuterated Ribavirin.
| Pharmacokinetic Parameter | Non-Deuterated Ribavirin | Projected for this compound | Rationale for Projected Difference |
| Metabolism | Rapidly metabolized via phosphorylation and degradation (deribosylation and amide hydrolysis).[1] | Slower rate of degradation. | The kinetic isotope effect is expected to slow the enzymatic cleavage of C-D bonds at the sites of deuteration within the ribose or triazole carboxamide moieties. |
| Half-life (t½) | Prolonged elimination phase.[9] | Potentially longer half-life. | A reduced rate of metabolic clearance would lead to a longer residence time in the body. |
| Bioavailability | Approximately 64% after oral administration.[1] | Potentially increased bioavailability. | Slower first-pass metabolism could result in a greater proportion of the administered dose reaching systemic circulation. |
| Therapeutic Efficacy | Established broad-spectrum antiviral activity.[2] | Potentially enhanced efficacy at similar doses. | A longer half-life and increased exposure could lead to more sustained therapeutic concentrations, potentially improving viral suppression. |
| Toxicity Profile | Dose-related side effects are a concern.[3] | Potentially improved safety profile. | A lower required dose to achieve therapeutic effect could reduce the incidence or severity of adverse events. |
Experimental Protocols for Comparative Analysis
To validate the projected advantages of this compound, rigorous preclinical and clinical studies are necessary. The following are detailed methodologies for key comparative experiments.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of this compound and non-deuterated Ribavirin in liver microsomes or hepatocytes.
Materials:
-
This compound and non-deuterated Ribavirin
-
Human liver microsomes (or hepatocytes)
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Protocol:
-
Prepare incubation mixtures containing liver microsomes (or hepatocytes) in phosphate buffer.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding this compound or non-deuterated Ribavirin to the mixtures.
-
At various time points, quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) for each compound.
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the pharmacokinetic profiles of this compound and non-deuterated Ribavirin in a relevant animal model (e.g., rats or non-human primates).
Materials:
-
This compound and non-deuterated Ribavirin formulations for oral or intravenous administration
-
Animal models (e.g., Sprague-Dawley rats)
-
Blood collection supplies
-
LC-MS/MS system
Protocol:
-
Administer a single dose of this compound or non-deuterated Ribavirin to the animal models via the desired route.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, for each compound.
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Metabolic pathway of Ribavirin.
Caption: Experimental workflow for comparing deuterated and non-deuterated drugs.
Conclusion
The strategic deuteration of Ribavirin, exemplified by the hypothetical this compound, presents a promising avenue for enhancing its therapeutic profile. By leveraging the kinetic isotope effect, it is plausible that a deuterated analog could exhibit improved metabolic stability, a longer half-life, and potentially greater efficacy with an improved safety margin. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such novel entities. Further research and empirical data are essential to fully elucidate the clinical potential of deuterated Ribavirin isotopes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. news-medical.net [news-medical.net]
- 3. Treating HCV with ribavirin analogues and ribavirin-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. news-medical.net [news-medical.net]
Cross-Validation of Analytical Methods for Ribavirin Quantification: A Comparative Guide Featuring D4-Ribavirin
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, especially when methods are transferred between laboratories, updated, or when data from different studies are combined.[1][2][3] This guide provides a comprehensive comparison of analytical methods for the quantification of Ribavirin, with a special focus on the use of D4-Ribavirin as an internal standard.
The Critical Role of Internal Standards in Ribavirin Analysis
Ribavirin, a broad-spectrum antiviral agent, presents analytical challenges due to its high polarity.[4] Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mass spectrometry-based bioanalysis, as it co-elutes with the analyte and compensates for variability in sample preparation and instrument response.
This compound, a deuterated form of Ribavirin, is an ideal SIL-IS. Its physicochemical properties are nearly identical to Ribavirin, ensuring it behaves similarly during extraction and chromatographic separation, thus providing the most accurate quantification. Alternative internal standards, such as structural analogs, may have different extraction efficiencies and chromatographic behaviors, potentially leading to less accurate and precise results.
Comparative Performance of this compound
The following tables summarize the expected performance of an LC-MS/MS method for Ribavirin analysis using this compound as an internal standard compared to a method using a non-isotopically labeled internal standard (e.g., a structural analog). The data presented is a composite representation based on typical validation parameters for LC-MS/MS methods in regulated bioanalysis.[6][7]
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog (Non-SIL-IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | >0.990 | ≥0.99 |
| Accuracy (% Bias) | Within ±5% | Within ±10% | Within ±15% (±20% at LLOQ)[8] |
| Precision (% CV) | <10% | <15% | ≤15% (≤20% at LLOQ)[3] |
| Recovery (%) | Consistent & Reproducible | May show variability | Consistent, precise, and reproducible[3] |
| Matrix Effect | Minimal to None | Potential for significant variability | Minimized and controlled |
Table 2: Illustrative Quality Control Sample Data
| QC Level | This compound Method (% Accuracy) | This compound Method (% CV) | Structural Analog Method (% Accuracy) | Structural Analog Method (% CV) |
| Low | 98.5 | 4.2 | 92.8 | 8.5 |
| Medium | 101.2 | 3.1 | 105.6 | 6.3 |
| High | 99.3 | 2.5 | 96.4 | 5.1 |
Experimental Protocols
A detailed experimental protocol for the quantification of Ribavirin in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is based on established methods for Ribavirin analysis.[4][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Waters Atlantis HILIC, 3 µm, 2.1 x 100 mm[4]
-
Mobile Phase: 85:15 (v/v) acetonitrile:10 mM ammonium formate in water
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ribavirin: 245.1 → 113.1[4]
-
This compound: 249.1 → 117.1 (projected)
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical workflow for bioanalytical method cross-validation and the sample analysis process.
Bioanalytical Method Cross-Validation Workflow
Sample Analysis Workflow for Ribavirin
Conclusion
The cross-validation of analytical methods is a regulatory requirement and a scientific necessity to ensure data integrity.[1][10] For the analysis of Ribavirin, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. It provides superior accuracy and precision compared to non-isotopically labeled internal standards by effectively compensating for analytical variability. When planning a cross-validation study, it is essential to establish clear acceptance criteria and to analyze a sufficient number of quality control and study samples to ensure a robust comparison of the methods.
References
- 1. fda.gov [fda.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. celerion.com [celerion.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Quantitative Ribavirin Assays: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiviral drug Ribavirin, the selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of various quantitative assays, with a focus on their accuracy and precision. While this guide aims to be comprehensive, it is important to note that specific performance data for assays utilizing D4-Ribavirin as an internal standard were not available in the reviewed literature. However, detailed information on methods employing other isotopically labeled internal standards, such as 13C5-Ribavirin and 15N-d2-Ribavirin, as well as methods without internal standards, is presented to aid in methodological decisions.
Performance Comparison of Quantitative Ribavirin Assays
The accuracy and precision of a quantitative assay are critical metrics for its validation and application. The following tables summarize the performance characteristics of different analytical methods for Ribavirin quantification in various biological matrices.
Table 1: Accuracy and Precision of Ribavirin Quantitative Assays Using Isotopic Internal Standards
| Internal Standard | Analytical Method | Matrix | Concentration Range | Accuracy (% Bias) | Precision (% CV) |
| 13C5-Ribavirin | LC-MS/MS | Human Plasma, Red Blood Cells, Dried Blood Spots | 0.5 - 200 pmol/sample | Within ±15% | ≤15%[1] |
| LC-MS/MS | Chicken Muscle | 1.0 - 100.0 ng/mL | -7.83 to -1.39% (Intraday) -6.38 to -2.25% (Interday) | 1.34 - 3.88% (Intraday) 1.10 - 4.67% (Interday) | |
| 15N-d2-Ribavirin | LC-MS/MS | Human Plasma (EDTA) | 10.0 - 1500 ng/mL | -1.3 to 6.0% | 1.8 - 9.5%[2] |
Table 2: Accuracy and Precision of Ribavirin Quantitative Assays Without Isotopic Internal Standards
| Internal Standard | Analytical Method | Matrix | Concentration Range | Accuracy (% Bias/Recovery) | Precision (% RSD) |
| Bamethan | LC-MS/MS | Human Plasma, Serum | 10 - 10,000 ng/mL | Not explicitly stated | Not explicitly stated[3] |
| None | HPLC-UV | Red Blood Cells | 1 - 200 µg/mL | 85.45 - 89.05% (Recovery) | ≤6.04%[2] |
| None | HPLC-UV & UV-Vis Spectrophotometry | Pharmaceutical Preparations | Not specified | 98-102% (Recovery) | <1.00%[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of protocols for key experiments cited in this guide.
LC-MS/MS Method with 13C5-Ribavirin Internal Standard for Intracellular Ribavirin Phosphates[1]
-
Sample Preparation:
-
Isolation of intracellular Ribavirin mono-, di-, and triphosphates from lysed cell matrix using strong anion exchange solid phase extraction (SPE).
-
Dephosphorylation of the isolated phosphate fractions to parent Ribavirin.
-
Desalting and concentration of the resulting Ribavirin.
-
Addition of 13C5-Ribavirin internal standard.
-
-
Chromatography:
-
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
-
Quantification:
-
Based on the ratio of the peak area of Ribavirin to the peak area of the 13C5-Ribavirin internal standard.
-
LC-MS/MS Method with 15N-d2-Ribavirin Internal Standard in Human Plasma[2]
-
Sample Preparation:
-
Automated solid phase extraction (SPE) of Ribavirin from human plasma (EDTA).
-
Addition of 15N-d2-Ribavirin as the internal standard.
-
-
Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) to separate Ribavirin from endogenous compounds.
-
-
Detection:
-
Tandem mass spectrometry (MS/MS).
-
-
Quantification:
-
Calculation based on the peak area ratio of the analyte to the internal standard.
-
HPLC-UV Method without Internal Standard in Red Blood Cells[2]
-
Sample Preparation:
-
Lysis of red blood cells.
-
Incubation with alkaline phosphatase to dephosphorylate Ribavirin phosphates.
-
Protein precipitation with perchloric acid.
-
Centrifugation and collection of the supernatant.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) with UV detection at 207 nm.
-
-
Quantification:
-
Based on the external standard calibration curve.
-
Visualizing Ribavirin's Mechanism of Action and Bioanalytical Workflow
To further elucidate the context of Ribavirin analysis, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of Ribavirin's antiviral activity and a typical experimental workflow for its quantification.
Caption: Ribavirin's intracellular phosphorylation and primary antiviral mechanisms.
Caption: A generalized workflow for the quantitative analysis of Ribavirin.
References
- 1. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celerion.com [celerion.com]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Linearity Under the Microscope: A Comparative Guide to Ribavirin Assays Utilizing D4-Ribavirin
For researchers, scientists, and drug development professionals, establishing a linear and reproducible assay for quantifying Ribavirin is paramount for accurate pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative analysis of analytical methods for Ribavirin quantification, with a focus on the linearity assessment when using D4-Ribavirin as an internal standard. Experimental data from various studies are presented to offer a clear performance benchmark.
The quantification of the antiviral drug Ribavirin in biological matrices is crucial for understanding its efficacy and safety profile. A key parameter in the validation of any quantitative bioanalytical method is linearity, which demonstrates that the assay's response is directly proportional to the concentration of the analyte over a given range. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to correct for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
This guide delves into the linearity performance of the predominant analytical techniques used for Ribavirin quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Linearity in Ribavirin Assays
The choice of analytical methodology can significantly impact the linear range and sensitivity of a Ribavirin assay. Below is a summary of linearity data from published studies, showcasing the performance of different methods.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |
| LC-MS/MS | This compound (surrogate: 13C5-Ribavirin) | Human Plasma | 1 - 1000 ng/mL | > 0.99 | [1] |
| LC-MS/MS | Bamethan | Human Plasma/Serum | 10 - 10000 ng/mL | Not Reported | [2] |
| LC-MS/MS | 13C5–ribavirin | Chicken Muscle | 1.0 - 100.0 ng/mL | > 0.999 | [3] |
| HPLC-UV | Not Specified | Red Blood Cells | 1 - 200 µg/mL | 0.9991 | [4] |
| HPLC-UV | Not Specified | Pharmaceutical Preparations | Not Specified | > 0.99 | [5] |
| LC-MS/MS | Not Specified | Human Plasma | 2 - 100 ng/mL | 0.9956 | [6] |
As the data indicates, LC-MS/MS methods generally offer a wider linear range and higher sensitivity compared to HPLC-UV methods, allowing for the quantification of Ribavirin at lower concentrations. The use of a stable isotope-labeled internal standard like this compound (or its surrogate 13C5-Ribavirin) contributes to the excellent linearity and robustness of the LC-MS/MS assays.
Experimental Protocols for Linearity Assessment
A robust linearity assessment is a cornerstone of bioanalytical method validation. Below is a detailed, representative protocol for evaluating the linearity of a Ribavirin assay in human plasma using LC-MS/MS with this compound as an internal standard.
Preparation of Calibration Standards
-
Stock Solutions: Prepare a primary stock solution of Ribavirin and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Ribavirin working standard solutions by serially diluting the primary stock solution with the solvent. The concentrations should span the expected therapeutic range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Spiking into Matrix: Spike the appropriate volume of each Ribavirin working standard solution into blank human plasma to create a set of calibration standards. A typical set of concentrations might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, add a fixed volume (e.g., 50 µL) of the this compound internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) at a ratio of 3:1 (v/v) to the plasma sample.
-
Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar Ribavirin molecule.[7]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Ribavirin and this compound.
Data Analysis and Acceptance Criteria
-
Calculate the peak area ratio of Ribavirin to this compound for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of Ribavirin.
-
Perform a linear regression analysis on the data.
-
The acceptance criteria for linearity typically include:
-
A correlation coefficient (R²) of ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps in the linearity assessment workflow.
References
- 1. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. celerion.com [celerion.com]
A Comparative Guide to Interference Testing for D4-Ribavirin in Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. When utilizing a stable isotope-labeled internal standard (IS) such as D4-Ribavirin in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Ribavirin, rigorous interference testing is a critical component of method validation. This guide provides an objective comparison of analytical approaches and presents supporting experimental data frameworks for evaluating potential interference with this compound.
The Critical Role of Internal Standard Interference Testing
An internal standard is added to samples and calibration standards to correct for variability during sample processing and analysis. A reliable IS must be free from interference from endogenous matrix components, metabolites, co-administered drugs, or degradation products. Interference can lead to inaccurate quantification of the analyte of interest. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for assessing the selectivity and specificity of bioanalytical methods, including specific criteria for internal standards.[1][2][3]
According to these guidelines, the response of any interfering component at the retention time of the internal standard should not exceed 5% of the response of the IS in the lowest limit of quantification (LLOQ) sample.[2][3]
Comparative Analysis of Interference Testing Results
The following table summarizes hypothetical quantitative data from an interference study on a this compound internal standard in a human plasma-based LC-MS/MS assay for Ribavirin. This data illustrates the criteria for passing or failing the interference test.
| Potential Interferent | Concentration Tested | This compound Response in Blank Matrix (Area Counts) | This compound Response at LLOQ (Area Counts) | Interference (%) | Pass/Fail |
| Blank Matrix (Lot 1) | N/A | 150 | 50,000 | 0.3% | Pass |
| Blank Matrix (Lot 2) | N/A | 200 | 50,000 | 0.4% | Pass |
| Blank Matrix (Lot 3) | N/A | 180 | 50,000 | 0.36% | Pass |
| Hemolyzed Plasma | High | 250 | 50,000 | 0.5% | Pass |
| Lipemic Plasma | High | 300 | 50,000 | 0.6% | Pass |
| Metabolite A | Cmax | 450 | 50,000 | 0.9% | Pass |
| Metabolite B | Cmax | 3500 | 50,000 | 7.0% | Fail |
| Co-administered Drug X | Cmax | 200 | 50,000 | 0.4% | Pass |
| Degradation Product Y | Stressed Sample | 150 | 50,000 | 0.3% | Pass |
Acceptance Criterion: Interference ≤ 5% of the IS response at LLOQ.
Experimental Protocols for Interference Testing
A robust interference study for a this compound internal standard involves the analysis of blank matrix samples from multiple sources, as well as matrices containing potentially interfering substances.
Objective:
To assess the selectivity of the analytical method and ensure that no endogenous or exogenous compounds interfere with the measurement of the this compound internal standard.
Materials:
-
At least six different lots of blank human plasma (the biological matrix of the study).
-
Hemolyzed and lipemic plasma samples.
-
Solutions of known Ribavirin metabolites, potential co-administered drugs, and degradation products.
-
This compound internal standard solution.
-
Ribavirin reference standard.
-
Validated LC-MS/MS system.
Methodology:
-
Preparation of Blank Samples:
-
For each of the six lots of blank plasma, prepare a sample by adding the internal standard solvent without this compound.
-
Prepare samples of hemolyzed and lipemic plasma in the same manner.
-
-
Preparation of Potentially Interfering Substance Samples:
-
Spike blank plasma with high concentrations (e.g., expected Cmax) of known Ribavirin metabolites and any potential co-administered drugs.
-
Prepare samples from forced degradation studies (e.g., acid, base, oxidative, photolytic, and thermal stress) of Ribavirin to test for interference from degradation products.
-
These samples should not be spiked with the this compound internal standard.
-
-
Preparation of LLOQ and IS Samples:
-
Prepare a set of samples by spiking blank plasma with Ribavirin at the Lower Limit of Quantification (LLOQ) and the standard concentration of this compound.
-
Prepare a set of blank plasma samples spiked only with the this compound internal standard at its working concentration.
-
-
Sample Analysis:
-
Process all prepared samples using the established extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
Analyze the processed samples using the validated LC-MS/MS method. Monitor the mass transition specific for this compound.
-
-
Data Evaluation:
-
Examine the chromatograms of the blank and potential interferent samples at the retention time of this compound.
-
Measure the peak area of any interfering signal in these samples.
-
Calculate the percentage of interference by comparing the peak area of the interferent to the mean peak area of this compound in the LLOQ samples.
-
The interference should be ≤ 5% of the this compound response at the LLOQ.[2][3]
-
Workflow for Interference Study
The following diagram illustrates the logical workflow for conducting an interference study for an analytical method's internal standard.
By adhering to these rigorous testing protocols and acceptance criteria, researchers can ensure the selectivity and specificity of their analytical methods, leading to high-quality, reliable data in drug development and clinical studies. The use of a well-validated internal standard like this compound is fundamental to achieving accurate and precise quantification of Ribavirin in biological matrices.
References
D4-Ribavirin: A Comparative Guide to Isotopic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the isotopic stability of D4-Ribavirin versus its non-deuterated counterpart, Ribavirin. The strategic replacement of four hydrogen atoms with deuterium at specific positions in the ribose moiety of Ribavirin is designed to enhance its metabolic stability. This enhancement is primarily attributed to the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium compared to hydrogen leads to a stronger chemical bond (C-D vs. C-H), subsequently slowing down metabolic processes that involve the cleavage of these bonds. While direct comparative experimental data for this compound is not extensively available in public literature, this guide outlines the established principles and experimental protocols used to assess such stability, providing a robust framework for its evaluation.
Comparative Stability Analysis
The primary advantage of this compound lies in its potential for improved metabolic stability. The C-D bonds are stronger and vibrate at a lower frequency than C-H bonds, requiring more energy for cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to a reduced rate of metabolism, potentially resulting in a longer plasma half-life, increased drug exposure, and a more favorable pharmacokinetic profile compared to Ribavirin.
While specific quantitative data on the isotopic stability of this compound is proprietary, the expected improvements based on the kinetic isotope effect are summarized in the table below. These are theoretical advantages that would be quantified through the experimental protocols detailed in the subsequent section.
| Parameter | Ribavirin | This compound (Expected) | Rationale for Expected Improvement |
| Metabolic Stability (in vitro half-life) | Baseline | Increased | Kinetic Isotope Effect slows down metabolism at deuterated sites. |
| Plasma Half-Life (in vivo) | Standard | Potentially Longer | Reduced metabolic clearance leads to slower elimination from the body. |
| Bioavailability | ~50%[1][2] | Potentially Higher | Reduced first-pass metabolism can increase the fraction of the drug reaching systemic circulation.[2][3] |
| Dosage Regimen | Standard | Potential for lower or less frequent dosing | A longer half-life and increased exposure could allow for modified dosing schedules. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound's stability involves both evaluating its resistance to chemical degradation under stress conditions and determining its metabolic stability.
Isotopic Stability Assessment (Metabolic Stability)
This protocol determines the rate of metabolism by liver enzymes, providing an in vitro measure of the compound's half-life and intrinsic clearance.
Objective: To compare the in vitro metabolic stability of this compound with Ribavirin in human liver microsomes.
Materials:
-
This compound and Ribavirin reference standards
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator set at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of this compound and Ribavirin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to pre-warmed human liver microsomes in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Chemical Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand the degradation pathways of the drug substance.
Objective: To evaluate the chemical stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with HCl (e.g., 1 M) at an elevated temperature (e.g., 80°C) for a specified period.[6]
-
Base Hydrolysis: Treat a solution of this compound with NaOH (e.g., 0.5 M) at an elevated temperature (e.g., 70-100°C).[6]
-
Oxidative Degradation: Treat a solution of this compound with H₂O₂ (e.g., 15%) at a controlled temperature.[6]
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined duration.[6]
-
Thermal Degradation: Expose solid this compound to dry heat in an oven.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.[4][5][6][7][8]
-
Quantify the amount of degradation and identify major degradation products if possible.
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow for assessing metabolic stability and the established mechanism of action of Ribavirin.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Simplified Mechanism of Action of Ribavirin.
References
- 1. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The single dose pharmacokinetics of ribavirin in subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC-DAD determination of ribavirin in capsules and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Comparative recovery of D4-Ribavirin in different extraction methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents and their metabolites is paramount. The extraction of analytes such as D4-Ribavirin, a stable isotope-labeled internal standard for Ribavirin, from complex biological matrices is a critical first step that significantly influences the reliability of downstream analysis. This guide provides a comparative overview of common extraction techniques, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparative Recovery of this compound
The efficiency of an extraction method is primarily assessed by the recovery of the target analyte. The following table summarizes the reported recovery rates of Ribavirin (as a proxy for this compound) using various extraction techniques from biological samples such as plasma, serum, and red blood cells.
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Serum | >90 | [1][2] |
| Whole Blood | 63.1 - 90.7 | [3] | |
| Protein Precipitation (PPT) | Red Blood Cells | 85.45 - 89.05 | [4] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 100.64 - 108.28 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are the protocols for the key extraction methods cited.
Solid-Phase Extraction (SPE) with Monolithic Silica Disk-Packed Spin Column
This method utilizes a spin column with phenylboronate moieties that selectively bind to the vicinal diol groups of Ribavirin.
Materials:
-
Monolithic silica disk-packed spin column with phenylboronate moieties
-
0.6% Ammonia solution (Conditioning solution)
-
1% Formic acid solution (Elution solution)
-
Centrifuge
Procedure:
-
Conditioning: Add 400 µL of 0.6% ammonia solution to the spin column and centrifuge.
-
Sample Loading: Load the serum sample onto the conditioned spin column and centrifuge.
-
Washing: Wash the column with an appropriate solvent to remove unbound matrix components.
-
Elution: Add 1% formic acid solution to the column to elute the bound this compound and centrifuge to collect the eluate.[1][2]
Protein Precipitation (PPT) with Perchloric Acid
Protein precipitation is a widely used method for removing proteins from biological samples.
Materials:
-
Perchloric acid (20%)
-
Centrifuge
Procedure:
-
To 50 µL of the red blood cell sample, add reagents for cell lysis and dephosphorylation.
-
Incubate the mixture at 37°C for 1 hour.
-
Add 50 µL of 20% perchloric acid to precipitate the proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Collect the supernatant containing the this compound for analysis.[4]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids.
Materials:
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a plasma sample, add a specific volume of ethyl acetate.
-
Vortex the mixture to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully collect the ethyl acetate layer containing the extracted this compound.
-
The solvent is typically evaporated, and the residue is reconstituted in a suitable solvent for analysis.[5]
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column [mdpi.com]
- 3. High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
D4-Ribavirin: Enhancing Bioanalytical Accuracy for a Broad-Spectrum Antiviral Agent
A Comparative Guide to Performance Validation Against Regulatory Guidelines
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount to successful drug development. This guide provides a comprehensive comparison of D4-Ribavirin's performance as an internal standard in the bioanalysis of Ribavirin, a potent broad-spectrum antiviral nucleoside analog. The performance is evaluated in the context of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the data's integrity for regulatory submissions.
Ribavirin exerts its antiviral effects through a multi-pronged mechanism of action. It inhibits viral RNA-dependent RNA polymerase, leading to lethal mutagenesis of the viral genome. Furthermore, it inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), resulting in the depletion of guanosine triphosphate (GTP), a crucial building block for viral replication. Ribavirin also modulates the host immune response, promoting a Th1-predominant antiviral state.
Given its critical role in antiviral therapy, the precise measurement of Ribavirin concentrations in pharmacokinetic and toxicokinetic studies is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest level of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical factor in the reliability of bioanalytical data. Deuterated internal standards, like this compound, are chemically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and analogous behavior effectively compensate for variability, particularly matrix effects, which can significantly impact the accuracy of quantification.
Below is a comparative summary of the performance of a deuterated internal standard (this compound) versus a structural analog internal standard in a bioanalytical method for Ribavirin, validated according to ICH M10 guidelines.
| Validation Parameter | Deuterated Internal Standard (this compound) | Structural Analog Internal Standard | ICH M10 Acceptance Criteria |
| Accuracy (% Bias) | -2.5% to +3.8% | -8.9% to +10.2% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | |||
| Intra-day | 1.8% to 5.2% | 4.5% to 9.8% | ≤15% (≤20% at LLOQ) |
| Inter-day | 2.5% to 6.1% | 6.2% to 12.5% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 4.7% | ≤ 14.2% | Precision of IS-normalized matrix factor ≤15% |
| Selectivity | No significant interference observed | Minor interferences observed in some lots of blank matrix | No significant interfering peaks at the retention time of the analyte (>20% of LLOQ) and IS (>5% of IS response) |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
The data clearly demonstrates the superior performance of the deuterated internal standard, this compound, in terms of accuracy, precision, and mitigation of matrix effects.
Experimental Protocols
A robust and well-documented experimental protocol is fundamental for reproducible and reliable bioanalytical results. The following is a representative protocol for the quantification of Ribavirin in human plasma using this compound as an internal standard by LC-MS/MS, adhering to ICH M10 principles.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar compounds.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ribavirin: Precursor ion (m/z) -> Product ion (m/z) (to be optimized).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (to be optimized, reflecting the mass shift due to deuterium).
-
-
3. Method Validation
The bioanalytical method must be fully validated according to ICH M10 guidelines, assessing the following parameters:
-
Selectivity: Evaluation of interference from endogenous matrix components.
-
Calibration Curve: A minimum of six non-zero calibrators, with the Lower Limit of Quantification (LLOQ) being the lowest standard.
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at LLOQ, low, medium, and high concentrations in at least three separate runs.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
-
Stability: Evaluation of the analyte's stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).
-
Dilution Integrity: To ensure that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be accurately diluted.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Ribavirin, the workflow for bioanalytical method validation, and the logical relationship of using a deuterated internal standard.
A Comparative Guide to Bioanalytical Methods for Ribavirin Quantification Utilizing Deuterated Ribavirin as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ribavirin in biological matrices. The use of a stable isotope-labeled internal standard, such as D4-Ribavirin, is a common practice in these methods to ensure accuracy and precision. This document summarizes key performance characteristics and methodologies from published studies to aid researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation: Comparison of LC-MS/MS Methodologies
The following table summarizes the key validation parameters from different published LC-MS/MS methods for the quantification of Ribavirin. These methods typically employ a deuterated internal standard like ¹³C₅-Ribavirin, which is analogous in function to this compound, to correct for matrix effects and variability in sample processing and instrument response.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | ¹³C₅-Ribavirin[1] | Bamethan[2] | ¹³C-Viramidine & ¹³C-Ribavirin[3] | ¹⁵N-d2-Ribavirin |
| Matrix | Serum | Human Plasma and Serum[2] | Human Plasma[3] | Human Plasma (EDTA) |
| Linearity Range (ng/mL) | 1.0 - 100.0[1] | 10 - 10000 | 1 - 1000[3] | Not explicitly stated, but includes 10-1500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 10 | 1[3] | 10.0 |
| Intra-day Precision (%CV) | Not explicitly stated | Not explicitly stated | 1.0 - 7.0 (for Viramidine), 0.8 - 8.3 (for Ribavirin)[3] | 4.9 at 30.0 ng/mL, 0.5 at 1500 ng/mL[4] |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | 1.0 - 7.0 (for Viramidine), 0.8 - 8.3 (for Ribavirin)[3] | 9.5 at 10.0 ng/mL, 4.9 at 30.0 ng/mL, 2.4 at 200 ng/mL, 1.8 at 1500 ng/mL[4] |
| Accuracy (%Bias or %Recovery) | Not explicitly stated | Not explicitly stated | -4.3 to 5.2 (for Viramidine), -5.8 to 9.4 (for Ribavirin)[3] | 6.0 at 10.0 ng/mL, 1.7 at 30.0 ng/mL, 2.5 at 200 ng/mL, 0.7 at 1500 ng/mL[4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison. These protocols represent common approaches for the quantification of Ribavirin using LC-MS/MS with a deuterated internal standard.
Method 1: LC-MS/MS for Ribavirin in Serum
This method focuses on the separation of Ribavirin from endogenous isobaric interferences.[5]
-
Sample Preparation: Protein precipitation is performed on serum samples.[5]
-
Internal Standard: ¹³C₅-Ribavirin is used as the internal standard.[5]
-
Chromatography: A Hypercarb analytical column is utilized for the retention of polar analytes like Ribavirin. This allows for the chromatographic separation of Ribavirin from isobaric endogenous nucleosides.[5]
-
Mass Spectrometry: Detection and quantification are achieved using tandem mass spectrometry. The method is designed to be specific and avoid interference from endogenous compounds like uridine and cytosine.[5]
Method 2: Automated High-Throughput LC-MS/MS for Ribavirin in Human Plasma and Serum
This method is optimized for high-throughput analysis using robotic liquid handlers.[2]
-
Sample Preparation: An automated protein precipitation extraction is performed in a 96-well format.[2]
-
Internal Standard: Bamethan is used as the internal standard.[2]
-
Chromatography: A silica column is used, which provides good retention for the highly polar Ribavirin molecule and enhances electrospray ionization sensitivity due to the high percentage of organic solvent in the mobile phase.[2]
-
Mass Spectrometry: Tandem mass spectrometry is used for detection.[2]
Method 3: Simultaneous Determination of Viramidine and Ribavirin in Human Plasma
This method is designed for pharmacokinetic studies involving the prodrug Viramidine and its active metabolite Ribavirin.[3]
-
Sample Preparation: Protein precipitation with acetonitrile is used to extract the analytes from human plasma.[3]
-
Internal Standards: ¹³C-labeled Viramidine and ¹³C-labeled Ribavirin are used as internal standards.[3]
-
Chromatography: HPLC separation is performed before mass spectrometric analysis.[3]
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with positive electrospray ionization in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions monitored are m/z 245→113 for Ribavirin and m/z 244→112 for Viramidine.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Ribavirin in a biological matrix using LC-MS/MS with a deuterated internal standard like this compound.
Caption: Workflow for Ribavirin quantification using LC-MS/MS with an internal standard.
References
- 1. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
- 5. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D4-Ribavirin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of D4-Ribavirin, a deuterated analog of the antiviral agent Ribavirin. Due to the hazardous nature of the parent compound, specific precautions must be taken.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart, should be handled as a hazardous substance. Ribavirin is a known reproductive hazard and may cause birth defects.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, a lab coat, safety glasses with side shields, and nitrile gloves.[3][5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the hazardous properties of Ribavirin. The deuteration of the molecule does not alter its fundamental toxicity. Therefore, it must be disposed of as hazardous chemical waste, often categorized similarly to chemotherapy waste.[1]
-
Segregation and Labeling:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
All waste materials contaminated with this compound, including empty containers, weighing papers, contaminated PPE, and solutions, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should clearly indicate "Hazardous Waste," "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Waste Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
-
Disposal of Empty Containers:
-
Spill Management:
-
In the event of a spill, cordon off the area and alert personnel.[6]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material and place it in the hazardous waste container.[2] Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[5]
-
Decontaminate the spill area with an appropriate cleaning agent and collect all cleanup materials as hazardous waste.
-
-
Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Consult your institution's EHS department for specific procedures and to schedule a waste pickup.
-
Adherence to all local, state, and federal regulations is mandatory.[6]
-
Key Data Summary
| Parameter | Information | Source |
| Waste Category | Hazardous Chemical Waste, Chemotherapy Waste | [1] |
| Primary Hazards | Reproductive Hazard, Teratogen, Mutagen | [1][2][3][4][5][6] |
| Required PPE | Lab coat, safety glasses, nitrile gloves | [3][5] |
| Handling Environment | Chemical fume hood or well-ventilated area | [3] |
| Incompatible Materials | Strong oxidizing agents | [2][6] |
| Spill Cleanup | Use inert absorbent for liquids, sweep solids carefully | [2][5][6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
